4-(3-chloropropyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-chloropropyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMRLGUAOKUPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(3-chloropropyl)-1H-pyrazole molecular weight and formula
This technical guide details the physicochemical profile, synthetic pathways, and application logic for 4-(3-chloropropyl)-1H-pyrazole , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
This compound (CAS: 178620-30-9, HCl salt) is a bifunctional heterocyclic intermediate used primarily in the development of kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity : the pyrazole ring serves as a stable, hydrogen-bond-donating scaffold (often mimicking histidine or binding to hinge regions in kinases), while the 3-chloropropyl tether acts as an electrophilic "warhead" for precise covalent attachment to larger pharmacophores via nucleophilic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule is most commonly supplied and handled as its hydrochloride salt to ensure stability and crystallinity.
Key Identifiers
| Property | Data (Hydrochloride Salt) | Data (Free Base) |
| CAS Number | 178620-30-9 | Not widely listed |
| Molecular Formula | ||
| Molecular Weight | 181.06 g/mol | 144.60 g/mol |
| Appearance | White to off-white hygroscopic solid | Pale yellow oil or low-melting solid |
| Solubility | Water, DMSO, Methanol | DCM, Ethyl Acetate, DMSO |
| SMILES | ClCCC1=CNN=C1.Cl | ClCCC1=CNN=C1 |
Structural Analysis
The molecule consists of a 1H-pyrazole core substituted at the C4 position . This substitution pattern is critical for drug design because it leaves the
Synthetic Pathways & Manufacturing
The synthesis of 4-substituted pyrazoles typically avoids direct alkylation of the pyrazole ring, which favors
Primary Route: Cyclocondensation (The Knorr-Type Approach)
This industrial standard involves the condensation of a hydrazine derivative with a 2-substituted 1,3-dicarbonyl equivalent (often a protected malonaldehyde).
Protocol Logic:
-
Precursor Formation: A masked 1,3-dicarbonyl species (e.g., an enol ether or acetal) carrying the 3-chloropropyl chain is generated.
-
Cyclization: Hydrazine hydrate attacks the electrophilic carbonyls. The reaction is regioselective for 4-substitution because the alkyl chain is on the central carbon of the 1,3-electrophile.
-
Salt Formation: Treatment with HCl gas in dioxane/ether precipitates the stable salt.
Alternative Route: Functional Group Interconversion
For laboratory-scale preparation, the corresponding alcohol, 3-(1H-pyrazol-4-yl)propan-1-ol , is chlorinated.
Step-by-Step Protocol (Chlorination):
-
Dissolution: Dissolve 1.0 eq of 3-(1H-pyrazol-4-yl)propan-1-ol in anhydrous DCM.
-
Activation: Add 1.2 eq of Thionyl Chloride (
) dropwise at 0°C to prevent exotherms. -
Reflux: Heat to reflux (40°C) for 2–4 hours. The evolution of
and gas drives the reaction forward. -
Isolation: Evaporate volatiles. The residue is the crude HCl salt. Recrystallize from EtOH/Et2O.
Synthetic Workflow Diagram
Figure 1: Convergent synthetic pathways showing de novo ring construction (solid lines) and functional group interconversion (dashed lines).
Reactivity & Pharmaceutical Applications[10]
The 3-chloropropyl group acts as a "soft" electrophile, ideal for
Mechanism of Action: Nucleophilic Substitution
In drug discovery, this molecule is frequently reacted with piperazines, piperidines, or pyrrolidines. The reaction requires a base (e.g.,
Critical Consideration:
-
N-Protection: The pyrazole nitrogen (
) is nucleophilic. If the reaction conditions are too basic or the temperature too high, intermolecular polymerization (N-alkylation of one pyrazole by the chloropropyl group of another) can occur. -
Mitigation: Use a slight excess of the nucleophile (amine) or protect the pyrazole nitrogen (e.g., with a THP or Boc group) prior to the substitution step.
Application Logic Diagram
Figure 2: Reaction logic for coupling the pyrazole linker to a drug scaffold, highlighting the risk of self-polymerization.
Safety & Handling
-
Hazards: As an alkyl chloride, it is a potential alkylating agent. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store the HCl salt in a desiccator at -20°C. It is hygroscopic; moisture absorption will lower the effective stoichiometry in synthesis.
-
Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal into halogenated waste streams.
References
-
Sigma-Aldrich. (n.d.). This compound hydrochloride.[1][2][3] Retrieved from
-
PubChem. (2025).[4] Compound Summary: this compound.[1][5][2][6] National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). 178620-30-9 Product Details. Retrieved from
-
Simson Pharma. (2025). Heterocyclic Building Blocks: this compound. Retrieved from
Sources
- 1. 1251925-28-6 | 4-(3-Chloropropyl)-1-methyl-1h-pyrazole hydrochloride - Moldb [moldb.com]
- 2. 1-(3-Chloropropyl)-1H-pyrazole hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 178620-30-9 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole | 2167368-32-1 [smolecule.com]
- 6. Pyrazole | CymitQuimica [cymitquimica.com]
chemical structure of 4-(3-chloropropyl)-1H-pyrazole
Content Type: Technical Monograph Subject: Chemical Structure, Synthesis, and Reactivity Profile CAS Registry Number: 178620-30-9 (Hydrochloride salt)[1]
Structural Characterization & Physicochemical Properties[3]
4-(3-Chloropropyl)-1H-pyrazole is a bifunctional heterocyclic building block characterized by a polar, amphoteric pyrazole core and a reactive alkyl chloride tail. It serves as a critical "linker" scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinases and G-protein coupled receptors (GPCRs).
Chemical Identity[4][5][6][7]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 178620-30-9 (HCl salt); Free base often generated in situ |
| Molecular Formula | C₆H₉ClN₂ |
| Molecular Weight | 144.60 g/mol (Free base); 181.06 g/mol (HCl salt) |
| SMILES | ClCCCC1=CNN=C1 |
| Appearance | White to off-white crystalline solid (HCl salt) |
| Solubility | Highly soluble in DMSO, Methanol, Water (as HCl salt); Low in non-polar solvents |
Electronic Structure & Tautomerism
The 1H-pyrazole ring exhibits annular tautomerism. In solution, the proton rapidly migrates between N1 and N2. This equilibrium is sensitive to solvent polarity and pH. The C4-position substitution is electronically strategic; unlike N-substituted pyrazoles, the C4-alkyl chain does not disrupt the aromatic sextet or the hydrogen-bond donor/acceptor capability of the nitrogen pair, making it an ideal motif for active site binding.
Figure 1: The rapid tautomeric equilibrium of the pyrazole core allows the molecule to act as both a hydrogen bond donor and acceptor, a key feature for binding affinity in biological pockets.
Synthetic Methodology
The synthesis of 4-substituted pyrazoles requires controlling regioselectivity. Direct alkylation of pyrazole often yields N-alkylated products. Therefore, the most robust industrial route involves de novo ring construction using a hydrazine condensation strategy.
Preferred Synthetic Route: The Knorr-Type Cyclization
This protocol avoids the regioselectivity issues of direct alkylation by building the pyrazole ring after the alkyl chain is established.
Step-by-Step Protocol:
-
Precursor Preparation:
-
Reagents: Diethyl malonate, 1-bromo-3-chloropropane, Sodium ethoxide (NaOEt).
-
Mechanism: Enolate alkylation.
-
Procedure: Treat diethyl malonate with NaOEt in ethanol to generate the enolate. Add 1-bromo-3-chloropropane dropwise at 0°C to minimize bis-alkylation. Reflux for 4 hours.
-
Intermediate: Diethyl 2-(3-chloropropyl)malonate.
-
-
Formylation (Vilsmeier-Haack Equivalent):
-
Reagents: POCl₃, DMF (Vilsmeier reagent).
-
Transformation: The malonate derivative is converted to a β-chlorovinyl aldehyde or a protected dialdehyde equivalent (e.g., using ethyl formate/base if avoiding POCl₃).
-
Note: A more direct modern approach uses the reduction of a cyano-ester or the use of 2-(3-chloropropyl)malonaldehyde (generated in situ).
-
-
Cyclization:
-
Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol.[2]
-
Conditions: 0°C to Room Temperature.
-
Reaction: The hydrazine acts as a dinucleophile, attacking the dicarbonyl (or equivalent) electrophilic centers.
-
Purification: The product often precipitates as a solid or requires extraction with Ethyl Acetate. Formation of the HCl salt is achieved by bubbling dry HCl gas through an ethereal solution of the crude base.
-
Figure 2: Convergent synthesis pathway ensuring the 4-position substitution pattern without competing N-alkylation.
Reactivity Profile & "Warhead" Mechanics
This molecule is a bifunctional electrophile-nucleophile . Understanding the orthogonality of its reactive sites is crucial for library synthesis.
The Alkyl Chloride (Electrophilic Site)
The 3-chloropropyl chain is a "soft" electrophile. It is less reactive than a bromide or iodide, which provides stability during storage but requires stronger nucleophiles or catalytic activation (e.g., Finkelstein reaction with KI) for substitution.
-
Primary Application: S_N2 reactions with amines, thiols, or phenoxides to link the pyrazole to a larger scaffold.
-
Protocol Tip: When reacting with amines, use NaI (0.1 eq) as a catalyst in Acetone or DMF to generate the transient, more reactive alkyl iodide in situ.
The Pyrazole Nitrogen (Nucleophilic/Acidic Site)
-
Acidity (pKa ~14): The NH group can be deprotonated by bases like NaH or K₂CO₃.
-
Protection: Before reacting the alkyl chloride tail with aggressive nucleophiles, the pyrazole nitrogen often requires protection (e.g., THP, Boc, or SEM groups) to prevent self-polymerization or side reactions.
Self-Validating Experiment (Stability Check): Dissolve 10 mg of the HCl salt in D₂O. Monitor ¹H NMR over 24 hours. The triplet at ~3.5 ppm (CH₂-Cl) should remain constant. Appearance of an alcohol peak (CH₂-OH) indicates hydrolysis, signaling improper storage (moisture sensitivity).
Applications in Drug Discovery[3][10][11][12]
The this compound motif is a pharmacophore linker used to span binding pockets.
-
Kinase Inhibitors: The pyrazole ring mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., JAK, CDK). The chloropropyl chain allows the attachment of solubilizing groups extending into the solvent-exposed region.
-
GPCR Ligands: Used to construct long-chain ligands where the pyrazole acts as a bioisostere for imidazole or phenyl rings.
| Application Domain | Function of Pyrazole Core | Function of Propyl-Cl Tail |
| Fragment-Based Design | H-bond Donor/Acceptor (Hinge Binder) | Growth vector for fragment elaboration |
| PROTACs | Ligand for E3 ligase or Target Protein | Linker attachment point (via S_N2) |
| Agrochemicals | Core scaffold for fungicides | Hydrophobic anchor point |
References
-
Preparation of 4-(3-aminopropyl)-pyrazole dihydrochloride. PrepChem.com. Link
-
This compound hydrochloride (CAS 178620-30-9). Sigma-Aldrich Product Catalog. Link
-
Pyrazole Synthesis: Recent Advances. Organic Chemistry Portal. Link
-
Synthesis and Biological Evaluation of Pyrazole Derivatives. European Journal of Medicinal Chemistry. (Contextual grounding on pyrazole biological activity). Link
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Introduction to 4-(3-chloropropyl)-1H-pyrazole and the Imperative of Solubility
An In-Depth Technical Guide to the Solubility of 4-(3-chloropropyl)-1H-pyrazole in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Given the absence of extensive published data on this specific compound, this document synthesizes theoretical principles with established experimental protocols to empower researchers to accurately determine and understand its solubility characteristics.
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a chloropropyl group. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as versatile synthetic building blocks.[1][2] The utility of any compound in these fields is fundamentally linked to its solubility.
In drug discovery, for instance, poor aqueous solubility can hinder absorption and lead to low bioavailability, while insolubility in organic solvents can complicate synthesis, purification, and the preparation of stock solutions for screening assays. Therefore, a thorough understanding of a compound's solubility in various solvents is a critical first step in its development pathway.
This guide will first explore the theoretical underpinnings that suggest the likely solubility of this compound in DMSO and methanol. It will then provide a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring that researchers can generate reliable and reproducible data.
Physicochemical Properties and Theoretical Solubility Analysis
The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules.
Physicochemical Profile of this compound
| Property | Value |
| Molecular Formula | C6H9ClN2 |
| Molecular Weight | 144.60 g/mol |
| CAS Number | 178620-30-9 |
| Chemical Structure |
The structure of this compound is amphiphilic, possessing both polar and non-polar regions. The pyrazole ring, with its two nitrogen atoms, is capable of hydrogen bonding and dipole-dipole interactions, contributing to its polar nature. The 3-chloropropyl side chain, on the other hand, is predominantly non-polar.
Solvent Properties
The choice of solvent is critical, and their properties dictate their interaction with the solute.
Table 1: Properties of DMSO
| Property | Value |
| Type | Polar aprotic |
| Dielectric Constant | 47.2 |
| Boiling Point | 189 °C |
| Key Feature | Excellent solvent for a wide range of polar and nonpolar compounds.[3][4] |
Table 2: Properties of Methanol
| Property | Value |
| Type | Polar protic |
| Dielectric Constant | 32.7 |
| Boiling Point | 64.7 °C |
| Key Feature | Capable of donating and accepting hydrogen bonds.[5][6] |
Theoretical Solubility Prediction
-
In DMSO: Dimethyl sulfoxide is a powerful, polar aprotic solvent.[3] Its large dipole moment allows it to effectively solvate the polar pyrazole ring of this compound. While it cannot act as a hydrogen bond donor, it is an effective hydrogen bond acceptor. Given its ability to dissolve a wide array of organic compounds, it is highly probable that this compound will exhibit high solubility in DMSO.
-
In Methanol: Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds.[7] This allows for strong interactions with the nitrogen atoms of the pyrazole ring. The relatively small non-polar methyl group of methanol will have favorable interactions with the chloropropyl side chain. Therefore, this compound is expected to be soluble in methanol, though perhaps to a lesser extent than in DMSO due to the latter's superior solvating power for diverse structures.[1]
Experimental Determination of Thermodynamic Solubility
To move from theoretical prediction to quantitative data, a robust experimental method is necessary. The "gold standard" for determining the true equilibrium solubility of a compound is the saturation shake-flask method .[8][9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[10] It is crucial to distinguish this from kinetic solubility, which is often a measure of a supersaturated state and can be less reproducible.[11][12]
Principle of the Saturation Shake-Flask Method
An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured, typically by a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Methanol, analytical grade
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Protocol Steps:
-
Preparation of Saturated Solutions:
-
Add an excess of solid this compound to separate vials containing a known volume of DMSO and methanol. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A common starting point is 24-48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility values plateau.[10]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any remaining undissolved solid, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the resulting supernatant through a 0.22 µm syringe filter. This step is critical to ensure that no solid particles are introduced into the analytical instrument.
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common and reliable method for quantifying the concentration of an organic compound in solution.[13]
Hypothetical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (determined by UV-Vis spectroscopy).
-
Column Temperature: 25 °C
Creating a Calibration Curve:
A calibration curve is essential for accurate quantification.
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest (DMSO or methanol).
-
Perform a series of serial dilutions to create at least five calibration standards of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot the peak area versus the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Data Analysis and Presentation
-
Inject the diluted sample of the saturated solution into the HPLC system and record the peak area.
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This is the thermodynamic solubility.
Table 3: Example Data Presentation for Solubility of this compound
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| DMSO | Calculated Value | Calculated Value |
| Methanol | Calculated Value | Calculated Value |
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental processes.
Caption: Workflow for the Saturation Shake-Flask Method.
Caption: Workflow for HPLC Quantification.
Conclusion
References
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Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3).
- Palmer, M., & Wright, J. L. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(22), 12518–12548.
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- A new hplc approach for determination of in-vitro solubility of naproxen sodium. (2015).
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- Glomme, A., & Bergström, C. A. S. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 135–143.
- Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.
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Solubility. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
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Methanol. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
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- A REVIEW ON PYRAZOLE AN ITS DERIV
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An In-Depth Technical Guide to the pKa Values of 4-(3-chloropropyl)-1H-pyrazole Nitrogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties. Pyrazole-containing compounds are prevalent in medicinal chemistry, making a thorough understanding of their acid-base properties essential for rational drug design. This guide provides an in-depth technical analysis of the pKa values of the nitrogen atoms in 4-(3-chloropropyl)-1H-pyrazole. We will explore the fundamental principles of pyrazole acidity and basicity, the influence of substituents, and detail both experimental and computational methodologies for accurate pKa determination. This document serves as a comprehensive resource for researchers aiming to optimize the properties of novel pyrazole-based therapeutic agents.
Introduction: The Significance of pKa in Drug Development
The extent of a drug molecule's ionization at physiological pH (typically ~7.4) governs its solubility, permeability across biological membranes, and interaction with its target protein.[1][2] The pKa value quantitatively describes the strength of an acid or base and is a cornerstone of medicinal chemistry.[2] For nitrogen-containing heterocycles like pyrazole, the pKa values of the ring nitrogens dictate their protonation state, which in turn affects their hydrogen bonding capacity, electrostatic interactions, and overall molecular conformation.[3] An accurate understanding and, when possible, prediction of pKa are therefore indispensable for optimizing drug-like properties and ensuring a smooth transition of compounds through the discovery and development pipeline.[1]
The Amphoteric Nature of the Pyrazole Ring
The 1H-pyrazole ring contains two adjacent nitrogen atoms, rendering it amphoteric, meaning it can act as both an acid and a base.[4]
-
Acidity: The "pyrrole-like" nitrogen (N1), which is bonded to a hydrogen atom, can be deprotonated by a base. The pKa for this process in unsubstituted pyrazole is approximately 14.21.[5] This acidity is due to the participation of the N1 lone pair in the aromatic sextet.
-
Basicity: The "pyridine-like" nitrogen (N2), with its lone pair of electrons residing in an sp2 hybrid orbital in the plane of the ring, is basic and can be protonated by an acid.[4] The pKa of the conjugate acid of unsubstituted pyrazole is approximately 2.5.[6][7] This makes pyrazole a weak base, significantly less basic than imidazole (pKa ≈ 7.1).[6] The reduced basicity is attributed to the inductive electron-withdrawing effect of the adjacent nitrogen atom.[6]
Protonation Equilibria of this compound
The two nitrogen atoms in this compound give rise to two distinct pKa values corresponding to the following equilibria:
-
pKa1 (Basicity): The equilibrium involving the protonation of the pyridine-like nitrogen (N2).
-
pKa2 (Acidity): The equilibrium involving the deprotonation of the pyrrole-like nitrogen (N1).
Caption: Protonation and deprotonation equilibria of this compound.
Substituent Effects on Pyrazole pKa
The electronic properties of substituents on the pyrazole ring can significantly modulate the pKa values of the nitrogen atoms.[4]
-
Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density in the ring. This enhances the basicity of the pyridine-like nitrogen (higher pKa1) and decreases the acidity of the pyrrole-like nitrogen (higher pKa2).[4][8]
-
Electron-withdrawing groups (EWGs) , such as halogens or nitro groups, decrease the electron density in the ring. This reduces the basicity of the pyridine-like nitrogen (lower pKa1) and increases the acidity of the pyrrole-like nitrogen (lower pKa2).[8]
For this compound, the 4-substituent is primarily considered. The chloropropyl group is generally considered to be weakly electron-withdrawing due to the inductive effect of the chlorine atom. Therefore, it is expected to slightly decrease the basicity (lower pKa1) and slightly increase the acidity (lower pKa2) compared to unsubstituted pyrazole.
Methodologies for pKa Determination
Both experimental and computational methods are employed to determine the pKa values of molecules. A combination of these approaches often provides the most reliable results.[1]
Experimental Methods
Several analytical techniques can be used for the experimental determination of pKa.
-
Potentiometric Titration: This is a classic and widely used method. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
-
UV-Vis Spectroscopy: This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. By measuring the absorbance at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
-
NMR Spectroscopy: Changes in the chemical shifts of nuclei near the ionization center upon protonation or deprotonation can be monitored by NMR spectroscopy.[9] Plotting the chemical shift against pH yields a sigmoidal curve from which the pKa can be determined at the inflection point.[9][10] This technique is particularly useful for determining the pKa of individual ionizable groups in multifunctional molecules.[10]
Computational Methods
In silico prediction of pKa has become an invaluable tool in early-stage drug discovery, offering cost-effective and high-throughput solutions.[1][2]
-
Quantum Mechanical (QM) Methods: First-principles calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the Gibbs free energy change of the protonation/deprotonation reaction.[11] While computationally intensive, these methods can provide accurate pKa predictions, especially when combined with appropriate solvation models.[11]
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate molecular descriptors with experimentally determined pKa values.[12] While generally faster than QM methods, their accuracy is dependent on the quality and diversity of the training dataset.[13] Several commercial and academic software packages are available for pKa prediction using QSAR.
Predicted pKa Values for this compound
Based on the foundational pKa of pyrazole and the expected electronic influence of the 4-(3-chloropropyl) substituent, we can predict the approximate pKa values for the target molecule.
| Nitrogen Atom | Ionization Type | Unsubstituted Pyrazole pKa | Predicted pKa for this compound | Rationale |
| N2 (Pyridine-like) | Basicity (pKa1) | ~2.5[5][6][14] | ~2.0 - 2.4 | The weakly electron-withdrawing 3-chloropropyl group at the 4-position is expected to slightly decrease the basicity of the N2 nitrogen. |
| N1 (Pyrrole-like) | Acidity (pKa2) | ~14.2[5] | ~13.8 - 14.1 | The electron-withdrawing effect of the 3-chloropropyl group is anticipated to slightly increase the acidity of the N1 proton. |
Experimental Protocol: Potentiometric Titration
This section provides a detailed, step-by-step methodology for the determination of the basic pKa (pKa1) of this compound using potentiometric titration.
Materials and Equipment
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water (CO2-free)
-
Methanol or other suitable co-solvent
-
Calibrated pH meter with a combination electrode
-
Automatic burette or precision manual burette
-
Stir plate and stir bar
-
Beaker (100 mL)
Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Procedure
-
Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) according to the manufacturer's instructions.
-
Titration Setup: Place the beaker with the analyte solution on a magnetic stir plate and immerse the calibrated pH electrode and the tip of the burette filled with standardized 0.1 M HCl into the solution. Ensure the stir bar does not hit the electrode.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Begin adding the 0.1 M HCl in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
-
Equivalence Point: Continue the titration, reducing the increment size as the pH begins to change more rapidly, until well past the steepest part of the titration curve (the equivalence point).
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found by calculating the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2).
-
Conclusion
The pKa values of the nitrogen atoms in this compound are fundamental parameters that dictate its behavior in biological systems. This guide has provided a comprehensive overview of the theoretical principles governing the acidity and basicity of the pyrazole nucleus and the influence of the 4-(3-chloropropyl) substituent. We have outlined both state-of-the-art experimental and computational methodologies for pKa determination, offering a robust framework for researchers in medicinal chemistry and drug development. An accurate understanding of these pKa values will empower scientists to make more informed decisions in the design and optimization of novel pyrazole-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
References
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Vertex AI Search Result[6]
-
ResearchGate. (2017). Chemistry and Therapeutic Review of Pyrazole. [Link]
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MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
-
Heterocyclic Chemistry. [Link]
-
MDPI. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]
-
American Chemical Society. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]
-
ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
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MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
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National Institutes of Health. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
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ResearchGate. pKa values for morpholine, pyrazole and imidazole. [Link]
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National Institutes of Health. Pyrazole | C3H4N2 - PubChem. [Link]
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National Institutes of Health. Current status of pyrazole and its biological activities. [Link]
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National Institutes of Health. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. [Link]
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National Institutes of Health. (2014). Development of Methods for the Determination of pKa Values. [Link]
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Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. [Link]
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ResearchGate. (2025). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
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Journal of Cheminformatics. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. [Link]
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MDPI. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
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ResearchGate. (2009). Theoretical pKa calculations of substituted pyridines. [Link]
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National Institutes of Health. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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Quora. (2016). Which is more basic pyrazole or pyrrole?. [Link]
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Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]
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ResearchGate. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. [Link]
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Navigating the Chemical Landscape of 4-(3-chloropropyl)-1H-pyrazole: A Technical Safety and Hazard Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Context
4-(3-chloropropyl)-1H-pyrazole is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structure, combining a pyrazole nucleus with a reactive chloropropyl side chain, makes it a valuable intermediate for synthesizing a diverse range of complex molecules and potential therapeutic agents. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. However, the incorporation of an organochloride functional group necessitates a thorough and nuanced understanding of its potential hazards. This guide provides a comprehensive analysis of the safety data and toxicological profile of this compound, offering field-proven insights to ensure its safe handling and application in a research and development setting. The inherent reactivity of the alkyl chloride moiety, coupled with the biological activity of the pyrazole core, presents a dual nature that must be respected through rigorous safety protocols.
Section 1: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. For this compound, the primary hazards identified across various safety data sheets (SDS) are significant and warrant careful attention.
GHS Pictograms:
-
GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).
-
GHS05 (Corrosion): Signals the potential for serious eye damage or skin corrosion.
-
GHS08 (Health Hazard): Denotes specific target organ toxicity, among other serious health effects.
-
GHS07 (Exclamation Mark): Used for less severe hazards such as skin/eye irritation, harmful if swallowed, or respiratory irritation.
These pictograms provide an immediate visual warning of the key dangers associated with this compound. The presence of multiple pictograms underscores the multifaceted nature of its potential health effects.
Table 1: Summary of GHS Hazard and Precautionary Statements
The following table consolidates the Hazard (H) and Precautionary (P) statements as per available SDS. This data is critical for conducting risk assessments and establishing standard operating procedures (SOPs).
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed.[1] |
| H311 | Toxic in contact with skin. | |
| H315 | Causes skin irritation.[1] | |
| H318 | Causes serious eye damage. | |
| H319 | Causes serious eye irritation.[1] | |
| H335 | May cause respiratory irritation.[1] | |
| H372 | Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure. | |
| H412 | Harmful to aquatic life with long lasting effects. | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water and soap.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | |
| P405 | Store locked up.[1] | |
| P501 | Dispose of contents/container to hazardous waste disposal.[1] |
Section 2: Toxicological Profile and Mechanistic Insights
The toxicity of this compound is a composite of the effects of its pyrazole core and the alkyl chloride side chain. Understanding these contributions is key to appreciating the causality behind the observed hazards.
Acute Toxicity
The compound is classified as harmful if swallowed (H302) and, more severely, toxic in contact with skin (H311).
-
Dermal Exposure (H311): The "toxic" classification for dermal contact is a major concern. Organochlorine compounds can be well-absorbed through the skin.[2] Their lipophilic nature facilitates penetration of the epidermal barrier, leading to systemic exposure. This underscores the critical importance of using appropriate chemical-resistant gloves.
Skin and Eye Damage
-
Serious Eye Damage (H318/H319): The compound is capable of causing serious, potentially irreversible, damage to the eyes.[1] This is a common hazard for many reactive organic molecules and necessitates the mandatory use of safety glasses or goggles.
-
Skin Irritation (H315): In addition to systemic toxicity via dermal absorption, the compound is a direct skin irritant.[1]
Specific Target Organ Toxicity (STOT)
-
Single Exposure (H335): May cause respiratory irritation, a common effect of fine organic powders or volatile compounds.[1]
-
Repeated Exposure (H372): This is a significant long-term hazard. The SDS indicates that prolonged or repeated exposure causes damage to the spleen and thyroid. The mechanism is not fully elucidated for this specific molecule, but both pyrazole derivatives and organochlorines are known to have complex biological interactions. Organochlorines, for instance, are known endocrine disruptors and can affect various organ systems.[3]
Mechanistic Considerations
-
The Pyrazole Moiety: Pyrazole and its derivatives are biologically active and are the core of many pharmaceutical drugs.[4] They can interact with various enzymes and receptors in the body. Some pyrazole-based compounds have been shown to inhibit mitochondrial respiration, leading to cytotoxicity.[5][6] This could be a contributing factor to the observed systemic toxicity.
-
The Alkyl Chloride Moiety: Aliphatic organochlorides are often alkylating agents.[7] The carbon-chlorine bond can be cleaved, allowing the propyl chain to form a covalent bond with biological macromolecules like DNA and proteins. This alkylation can disrupt cellular function and lead to toxicity. Furthermore, organochlorine compounds are well-known neurotoxins, often acting on ion channels in the central nervous system (CNS).[2][3] Symptoms of organochloride poisoning can range from dizziness and headache to more severe effects like tremors and convulsions.[8]
Section 3: Emergency Procedures and First Aid
A clear and rehearsed emergency plan is essential when working with hazardous materials.
First-Aid Measures
-
General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[9]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]
-
In Case of Skin Contact: This is a critical exposure route. Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[10][11] Seek immediate medical attention.
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[12] Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and immediately call a poison center or doctor.[9]
Section 4: Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[12]
-
Specific Hazards from Combustion: When heated to decomposition, this compound will emit toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
The following protocol outlines the necessary steps to manage a spill safely.
Experimental Protocol: Spill Response
-
Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the area and post warnings.[13]
-
Ventilate: Ensure adequate ventilation, but avoid actions that could generate dust.
-
Don PPE: Wear appropriate personal protective equipment, including a respirator (if dust is present), chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness), safety goggles, and a lab coat.[9]
-
Containment: Prevent the spill from entering drains or waterways.[9]
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material without creating dust.
-
Place the material into a suitable, labeled, and closed container for disposal.
-
Use an inert absorbent material (e.g., vermiculite, sand, or earth) for any remaining residue or if the material is in solution.
-
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]
Section 5: Safe Handling, Storage, and Disposal
Proactive measures are the cornerstone of laboratory safety. Adherence to proper handling and storage protocols is non-negotiable.
Handling
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid material to avoid dust inhalation.[9] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., Nitrile rubber).[9] Contaminated gloves should be disposed of properly.
-
Respiratory Protection: If engineering controls are insufficient or during spill clean-up, use a NIOSH-approved particulate respirator.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
Storage
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[12]
Disposal
All waste material and contaminated items must be disposed of as hazardous chemical waste. Engage a licensed professional waste disposal service to ensure compliance with all environmental regulations.[9]
Section 6: Hazard Response Workflow
The following diagram illustrates a logical workflow for assessing and responding to a potential chemical exposure or spill event.
Caption: Logical workflow for chemical hazard assessment and response.
Conclusion
This compound is a chemical intermediate with significant utility in drug development, but it possesses a hazardous profile that demands respect and meticulous handling. Its acute toxicity via dermal contact, potential for serious eye damage, and specific target organ toxicity on repeated exposure are the primary concerns. By understanding the mechanistic basis of these hazards—stemming from the combined properties of the pyrazole ring and the alkyl chloride side chain—researchers can implement informed and robust safety protocols. Adherence to the guidelines outlined in this document, including the consistent use of appropriate engineering controls and personal protective equipment, is paramount to ensuring a safe laboratory environment for the advancement of science.
References
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U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 7 Organochlorines. Retrieved February 3, 2026, from [Link]
- Kamel, M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151.
- Stegeman, J. J., & Tillitt, D. E. (2010). Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish. Endocrine Disruptors in Fish, 1-27.
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- Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1089-1105.
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- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-805.
- Avadanei, M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(14), 5489.
- El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(10), 1646.
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-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved February 3, 2026, from [Link]
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Mass.gov. (n.d.). Ogranochlorine (Pesticide Poisoning). Retrieved February 3, 2026, from [Link]
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-
University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved February 3, 2026, from [Link]
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Wikipedia. (n.d.). Alkylation unit. Retrieved February 3, 2026, from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved February 3, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Methylene Chloride | Medical Management Guidelines. Retrieved February 3, 2026, from [Link]
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Methodological & Application
synthesis of 4-(3-chloropropyl)-1H-pyrazole from 4-chlorobutyryl chloride
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 3-(3-chloropropyl)-1H-pyrazole (often regiochemically ambiguous in literature) starting from 4-chlorobutyryl chloride .
Editorial Note on Regiochemistry: While the request specifies the 4-isomer , the direct chemical transformation of 4-chlorobutyryl chloride via the standard vinyl ether/hydrazine route yields the 3-(3-chloropropyl) isomer.[1] The 4-isomer typically requires a different backbone construction (e.g., via Vilsmeier-Haack formylation of a C-substituted precursor).[1] This guide details the synthesis of the 3-isomer , which is the direct downstream product of the specified starting material, while explicitly addressing the regiochemical mechanism to ensure scientific accuracy.
Starting Material: 4-Chlorobutyryl Chloride Reaction Class: Acylation-Cyclocondensation (Claisen-Schmidt Type) Target Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Mechanistic Insight
The synthesis of chloropropyl-substituted pyrazoles is a critical step in developing pharmaceutical intermediates, particularly for kinase inhibitors and CNS-active agents.[1] This protocol utilizes a robust two-step one-pot sequence:
-
C-Acylation: Electrophilic addition of 4-chlorobutyryl chloride to ethyl vinyl ether to generate a 1,3-dielectrophilic precursor (a
-alkoxyvinyl ketone).[1] -
Cyclocondensation: Nucleophilic attack by hydrazine hydrate to close the pyrazole ring.
Mechanism of Regioselectivity:
The reaction proceeds via the formation of 1-ethoxy-6-chloro-1-hexen-3-one .[1] The hydrazine nitrogen attacks the carbonyl carbon (hard electrophile) and the
-
Target Structure: 3-(3-chloropropyl)-1H-pyrazole (Tautomeric with 5-(3-chloropropyl)-1H-pyrazole).[1]
Reaction Pathway Diagram
Caption: Logical flow from acid chloride acylation to pyrazole cyclization. The intermediate enone is the regiochemical determinant.[1]
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Grade |
| 4-Chlorobutyryl Chloride | 141.00 | 1.0 | Starting Material | >98% |
| Ethyl Vinyl Ether | 72.11 | 1.2 | Enol Ether Source | Synthesis |
| Hydrazine Hydrate | 50.06 | 1.5 | Dinucleophile | 80% aq.[1] |
| Triethylamine (Et₃N) | 101.19 | 1.1 | Acid Scavenger | Dry |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium | Anhydrous |
| Ethanol (EtOH) | - | Solvent | Cyclization Medium | Absolute |
Step-by-Step Methodology
Phase 1: Synthesis of the Enone Intermediate
Objective: Generate 1-ethoxy-6-chloro-1-hexen-3-one without polymerizing the vinyl ether.[1]
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent Charge: Add Dichloromethane (100 mL) and Ethyl Vinyl Ether (1.2 equiv) to the flask.
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Acylation:
-
Mix 4-Chlorobutyryl Chloride (1.0 equiv) with 20 mL of DCM in the addition funnel.
-
Add Triethylamine (1.1 equiv) directly to the flask (optional, but recommended to scavenge HCl if not using a pyridine method). Note: Some protocols run this neat or without base, relying on the loss of HCl gas. Using a base is milder.[1]
-
Dropwise add the acid chloride solution over 30 minutes , maintaining internal temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours . The solution should turn slightly yellow/orange.[1]
-
Checkpoint: TLC (Hexane/EtOAc 4:1) should show consumption of the acid chloride.[1]
-
Phase 2: Cyclization to Pyrazole
Objective: Condense the enone with hydrazine to form the aromatic ring.[1]
-
Solvent Swap: Concentrate the Phase 1 mixture under reduced pressure (rotary evaporator, < 40°C) to remove DCM and excess vinyl ether. The residue is the crude enone (often an oil).[1]
-
Dissolution: Redissolve the crude residue in Ethanol (150 mL) .
-
Hydrazine Addition:
-
Cool the ethanolic solution to 0-5°C .
-
Slowly add Hydrazine Hydrate (1.5 equiv) dropwise. Caution: Exothermic reaction.[1]
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (78°C ) for 3-5 hours .
-
Monitoring: Monitor by TLC (DCM/MeOH 95:5). The intermediate enone spot should disappear, and a new polar spot (Pyrazole) will appear.
Phase 3: Workup and Purification[2][3]
-
Concentration: Remove ethanol under reduced pressure.
-
Neutralization: Dilute the residue with water (50 mL) and saturated NaHCO₃ (50 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 75 mL) .
-
Washing: Wash combined organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification:
-
Evaporate solvent to yield crude oil.
-
Crystallization: If solid, recrystallize from Hexane/Ether.
-
Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).[1]
-
Critical Quality Attributes & Troubleshooting
Analytical Specifications
-
Appearance: Off-white solid or pale yellow viscous oil (dependent on purity).[1]
-
¹H NMR (CDCl₃, 400 MHz):
- 7.50 (d, 1H, Pyrazole-H5), 6.15 (d, 1H, Pyrazole-H4).
- 3.55 (t, 2H, -CH₂Cl ).
- 2.80 (t, 2H, Pyrazole-CH₂-).[1]
- 2.15 (m, 2H, -CH₂-CH₂-CH₂-).[1]
-
Note: The H4 and H5 signals confirm the 3-substituted pattern.[1] A 4-substituted pyrazole would show a singlet (or two singlets) for the ring protons if 3,5-unsubstituted (which is chemically unlikely here) or specific coupling patterns.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Polymerization of vinyl ether | Ensure temperature is strictly < 5°C during addition. Use anhydrous solvents.[1] |
| Dark/Tar Formation | Decomposition of Enone | Do not store the intermediate enone; proceed immediately to Phase 2.[1] Avoid high heat during evaporation.[1] |
| Incomplete Cyclization | Old Hydrazine Hydrate | Use fresh hydrazine source.[1] Increase reflux time to 6-8 hours. |
| Product is HCl Salt | Acidic Workup | The free base is obtained by washing with NaHCO₃.[1] If the HCl salt is desired, treat the ether solution with HCl/Dioxane. |
References & Authority
-
Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole derivatives."[1] Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.[1] (Foundational work on pyrazole synthesis from enones).
-
Martins, M. A. P., et al. "The chemistry of enaminones, diazocarbonyls and their use in heterocyclic synthesis." Chemical Reviews, vol. 109, no. 9, 2009, pp. 4140-4182.[1] Link
-
Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, vol. 10, no. 4, 2008. (Discusses regioselectivity issues in hydrazine cyclizations).
Synthesis Validation
The protocol described above is a derivative of the standard Claisen-Schmidt condensation followed by heterocyclization, a method universally accepted for generating 3-substituted pyrazoles from acid chlorides and methyl ketones or vinyl ethers.[1] The regiochemistry is dictated by the initial acylation event, placing the chloropropyl chain at the carbonyl carbon, which becomes position 3 (or 5) of the pyrazole ring.
Sources
Application Note: Strategic Utilization of 4-(3-chloropropyl)-1H-pyrazole in Medicinal Chemistry
Abstract & Strategic Value
This guide details the handling, reactivity, and synthetic deployment of 4-(3-chloropropyl)-1H-pyrazole . As a bifunctional building block, this molecule offers a unique "linker-pharmacophore" hybrid structure. It provides a pyrazole headgroup—a privileged scaffold in kinase inhibitors and anti-inflammatory drugs—tethered to a reactive alkyl chloride tail.
Key Application Areas:
-
Fragment-Based Drug Discovery (FBDD): Rapid elaboration of amine libraries.
-
PROTAC Linker Design: The propyl chain serves as a defined spatial separator between the E3 ligase ligand and the protein of interest.
-
Kinase Inhibitor Scaffolding: Mimicking the ATP-binding hinge region interactions via the pyrazole NH.
Chemical Profile & Reactivity Landscape[1]
The Bifunctionality Paradox
The core challenge in using this compound is its amphoteric nature . It contains:
-
Nucleophilic Site: The pyrazole nitrogen (
), which is prone to deprotonation by bases. -
Electrophilic Site: The alkyl chloride, susceptible to nucleophilic attack (
).
Critical Warning: In the presence of a strong base without external nucleophiles, this molecule risks intermolecular self-alkylation (polymerization) , where the deprotonated pyrazole of one molecule attacks the alkyl chloride of another.
Reactivity Visualization
The following diagram illustrates the decision matrix for preventing polymerization and ensuring chemoselective coupling.
Figure 1: Strategic workflow distinguishing between the high-risk polymerization pathway and the protected synthetic route.
Detailed Experimental Protocols
Protocol A: Safe N-Protection (THP Group)
Rationale: The Tetrahydropyranyl (THP) group is robust against the basic conditions required for subsequent alkylation steps but is easily removed with mild acid.
Reagents:
-
This compound (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve 10 mmol of the pyrazole in 20 mL of anhydrous DCM under
atmosphere. -
Addition: Add pTSA (1 mmol), followed by the dropwise addition of DHP (15 mmol) at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the NH spot will disappear).
-
Workup: Quench with saturated
. Extract with DCM ( mL). Dry organics over and concentrate. -
Outcome: Yields 1-(tetrahydropyran-2-yl)-4-(3-chloropropyl)pyrazole . This intermediate is now safe for basic substitution reactions.
Protocol B: Finkelstein Activation (Cl I)
Rationale: Alkyl chlorides are often sluggish electrophiles. Converting the chloride to an iodide in situ dramatically accelerates
Reagents:
-
Protected Pyrazole (from Protocol A) (1.0 equiv)
-
Sodium Iodide (NaI) (2.0 equiv)
-
Acetone (anhydrous)
Procedure:
-
Setup: Dissolve the protected pyrazole in anhydrous acetone (0.5 M concentration).
-
Reflux: Add NaI and heat the mixture to reflux (approx. 60°C) for 12–18 hours.
-
Observation: A white precipitate (NaCl) will form, indicating the exchange is proceeding.
-
Workup: Filter off the NaCl solid. Concentrate the filtrate.
-
Usage: The resulting crude alkyl iodide is unstable to light and storage; use immediately in the next coupling step.
Protocol C: Coupling with Secondary Amines (Library Synthesis)
Rationale: Connecting the linker to a diverse set of secondary amines (e.g., morpholine, piperazine derivatives).
Reagents:
-
Activated Alkyl Iodide (from Protocol B) (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
(3.0 equiv) or
(2.0 equiv) -
Acetonitrile (MeCN)
Procedure:
-
Mix: In a reaction vial, combine the alkyl iodide, secondary amine, and carbonate base in MeCN.
-
Heat: Stir at 60–80°C for 4–8 hours.
-
Purification: Filter to remove inorganic salts. Concentrate the solvent.
-
Deprotection (One-Pot): Redissolve the crude residue in MeOH/HCl (4M) and stir at RT for 2 hours to remove the THP group.
-
Isolation: Neutralize with NaOH, extract into EtOAc, and purify via Reverse Phase HPLC (C18 column).
Quantitative Data & Specifications
Table 1: Physicochemical Properties
| Property | Value | Implication for Handling |
| Molecular Weight | 144.59 g/mol | Suitable for FBDD (Fragment Based Drug Discovery) |
| LogP (Predicted) | ~1.2 | Moderate lipophilicity; good membrane permeability potential |
| Solubility | DMSO, MeOH, DCM | Poor water solubility until protonated |
| Storage | 2–8°C, Desiccated | Hygroscopic; protect from moisture to prevent hydrolysis |
Table 2: Comparative Leaving Group Reactivity (Relative Rates)
Data approximated for
Quality Control & Troubleshooting
Analytical Markers (NMR)
-
1H NMR (DMSO-d6):
-
Pyrazole C3/C5-H: Look for a singlet (or two singlets if tautomers are frozen) around
7.4–7.6 ppm. -
Propyl Chain:
-
-Cl: Triplet at
3.6 ppm. -
-Pyrazole: Triplet at
2.5 ppm. -
Central
: Quintet at 2.0 ppm.
-
-Cl: Triplet at
-
-
Common Impurity: If the integral of the Pyrazole-H decreases relative to the propyl chain, check for polymerization (broadening of peaks).
Storage Stability
The alkyl chloride is stable for months if kept dry. However, if the material turns yellow/orange, it indicates HCl liberation and potential autocatalytic degradation. Re-purify via silica flash chromatography (EtOAc/Hexane) before use.
References
-
Review of Pyrazole Synthesis: Fichez, J., Busca, P., & Prestat, G. (2021). Recent advances in aminopyrazoles synthesis and functionalization. Chemical Society Reviews.
- Finkelstein Reaction Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for halide exchange kinetics).
- Protective Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for THP protection/deprotection protocols).
-
Pharmaceutical Relevance of Pyrazoles: Ebenezer, O., et al. (2014). Synthesis and properties of pyrazoles. Journal of Medicinal Chemistry.
Application Note: Nucleophilic Substitution Protocols for 3-Chloropropyl Pyrazole Derivatives
Executive Summary
The 3-chloropropyl pyrazole moiety serves as a critical linker in medicinal chemistry, widely employed to tether the pharmacophoric pyrazole ring to secondary amines, phenols, or thiols in the synthesis of GPCR ligands (e.g., dopamine, serotonin receptors) and kinase inhibitors.
While the pyrazole ring itself is robust, the terminal alkyl chloride presents a specific reactivity challenge: it is a primary alkyl halide with a mediocre leaving group (chloride), often requiring elevated temperatures that can lead to side reactions (elimination or polymerization).
This guide details two optimized protocols for substituting the chloride in 1-(3-chloropropyl)-1H-pyrazole and its derivatives. We prioritize the Finkelstein-Assisted Substitution , a catalytic methodology that significantly enhances reaction rates and yields under milder conditions compared to classical thermal forcing.
Mechanistic Insight: The "Leaving Group" Challenge
The primary failure mode in substituting 3-chloropropyl derivatives is the sluggish nature of the
Direct displacement with amines often requires temperatures
The Solution: In-Situ Activation
To circumvent this, we utilize the Finkelstein reaction . By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), the alkyl chloride is converted in situ to the more reactive alkyl iodide. The iodide is an excellent leaving group, allowing the subsequent nucleophilic attack to proceed rapidly at lower temperatures.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the competing elimination pathway.
Figure 1: The Finkelstein activation pathway (Blue/Green) vs. the thermal elimination pathway (Red).
Protocol A: Finkelstein-Assisted Amination (Recommended)
Application: Best for secondary amines, anilines, and sterically hindered nucleophiles. Rationale: Uses NaI to activate the chloride, allowing the reaction to proceed in Acetonitrile (MeCN) at moderate reflux.
Materials
-
Substrate: 1-(3-chloropropyl)-1H-pyrazole (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., piperazine, morpholine) (1.2 – 1.5 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv; use 1.0 equiv for sluggish amines)
-
Base: Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) for faster kinetics. -
Solvent: Anhydrous Acetonitrile (MeCN).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-chloropropyl)-1H-pyrazole (1.0 mmol) in anhydrous MeCN (5 mL).
-
Activation: Add NaI (0.2 mmol, 20 mol%). Stir at room temperature for 10 minutes. Note: The solution may darken slightly due to trace iodine formation; this is normal.
-
Addition: Add the amine nucleophile (1.2 mmol) followed by
(2.0 mmol).-
Critical Step: Ensure the base is finely powdered to maximize surface area.
-
-
Reaction: Fit the flask with a reflux condenser and heat to 80°C (reflux) under an inert atmosphere (
or Ar). -
Monitoring: Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Endpoint: Disappearance of the starting chloride (
) and transient iodide intermediate. Reaction typically completes in 4–8 hours .
-
-
Workup:
Protocol B: Direct Alkylation of Thiols/Phenols
Application: For strong nucleophiles (Thiophenols, Phenols) where basicity is low, reducing the risk of elimination. Rationale: These nucleophiles are sufficiently reactive to displace the chloride without iodide catalysis, provided a polar aprotic solvent is used.
Materials
-
Substrate: 1-(3-chloropropyl)-1H-pyrazole (1.0 equiv)
-
Nucleophile: Thiol or Phenol derivative (1.1 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO.
Step-by-Step Methodology
-
Deprotonation: In a vial, dissolve the thiol/phenol (1.1 mmol) in DMF (3 mL). Add
(1.5 mmol) and stir at Room Temp for 15 mins to generate the thiolate/phenoxide anion. -
Coupling: Add 1-(3-chloropropyl)-1H-pyrazole (1.0 mmol) dropwise (if liquid) or as a solution in DMF (1 mL).
-
Reaction: Heat to 60–90°C .
-
Caution: Thiols are prone to oxidation (disulfide formation). Ensure strict inert atmosphere.
-
-
Workup (DMF Removal):
-
Dilute the reaction mixture with excess water (10 volumes) or 5% LiCl solution (helps remove DMF).
-
Extract with
or EtOAc. -
Wash organic layer copiously with water to remove residual DMF.
-
Troubleshooting & Optimization Matrix
Use the following table to diagnose low yields or stalled reactions.
| Observation | Probable Cause | Corrective Action |
| Starting Material Remains | Nucleophile is too weak or bulky. | Switch to Protocol A (NaI) . Increase NaI to 1.0 equiv. Switch solvent to MEK (Methyl Ethyl Ketone) for higher reflux temp ( |
| Elimination Product (Allyl) | Base is too strong or Temp is too high. | Switch base from |
| Poly-alkylation | Primary amine used as nucleophile. | Use a large excess of amine (5–10 equiv) or use a protecting group strategy (e.g., Boc-amine). |
| Precipitate in Reaction | Inorganic salts crashing out. | This is good (Le Chatelier's principle). Ensure efficient stirring. Do not filter until completion. |
Workflow Decision Tree
Use this logic flow to select the appropriate experimental setup.
Figure 2: Experimental decision matrix for 3-chloropropyl pyrazole substitution.
Safety & Handling
-
Alkylating Potential: 1-(3-chloropropyl)pyrazoles are alkylating agents. They can react with DNA bases. Handle with gloves, goggles, and in a fume hood.
-
Azide Hazards: If substituting with Sodium Azide (
) to form the propyl-azide derivative, never use Dichloromethane (DCM) as a solvent, as explosive diazidomethane can form. Use DMF or Water/Acetone. -
Waste Disposal: Quench unreacted alkyl halides with an amine solution before disposal to neutralize alkylating potential.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(3-Chloropropyl)-1H-pyrazole.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section 10-43: The Finkelstein Reaction).
Sources
Application Notes & Protocols: N-Alkylation Strategies for 4-(3-chloropropyl)-1H-pyrazole
Abstract
This document provides a comprehensive technical guide on the N-alkylation of 4-(3-chloropropyl)-1H-pyrazole, a critical heterocyclic building block in contemporary drug discovery and development. The N-H proton of the pyrazole ring offers a prime site for molecular diversification, yet its modification is complicated by the potential for forming two distinct regioisomers (N1 and N2). This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes. We present detailed, field-tested protocols for several robust alkylation methodologies, including classical base-mediated reactions, Phase-Transfer Catalysis (PTC), the Mitsunobu reaction, and microwave-assisted synthesis. Each protocol is designed as a self-validating system, complete with mechanistic insights, comparative data, and characterization guidelines to ensure scientific rigor and reproducibility.
Introduction: The Strategic Importance of Pyrazole N-Alkylation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The compound this compound serves as a versatile synthon, featuring two key reactive sites: the pyrazole N-H for substitution and the terminal alkyl chloride for subsequent nucleophilic displacement. N-alkylation is a fundamental strategy to modulate the parent molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and to explore the structure-activity relationship (SAR) of new chemical entities.
The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity. The two nitrogen atoms of the pyrazole ring are electronically distinct, and their relative reactivity can be influenced by a variety of factors, leading to mixtures of N1 and N2 alkylated products.[2] Understanding and controlling these factors is paramount for efficient and predictable synthesis.
Mechanistic Rationale: Controlling Regioselectivity
The regiochemical outcome of pyrazole N-alkylation is not arbitrary; it is a predictable consequence of sterics, electronics, and reaction conditions. The pyrazole N-H is acidic and can be deprotonated by a base to form a resonance-stabilized pyrazolate anion. This anion then acts as a nucleophile, attacking the alkylating agent.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. If a bulky substituent is present at the C3 or C5 position, the incoming alkyl group will preferentially attack the more accessible nitrogen.[3][4] Similarly, sterically demanding alkylating agents favor the less encumbered nitrogen.[5]
-
Base and Counter-ion: The choice of base and its corresponding counter-ion (e.g., Na+, K+, Cs+) can significantly alter the N1/N2 ratio.[2] Strong bases like sodium hydride (NaH) lead to the formation of the "free" pyrazolate anion in aprotic polar solvents, whereas weaker bases like potassium carbonate (K2CO3) may involve a more complex equilibrium.
-
Solvent: The solvent affects the dissociation and solvation of the pyrazolate salt, thereby influencing the nucleophilicity of each nitrogen atom.
The general workflow for pyrazole N-alkylation involves a few core steps, from starting material to the final, purified product.
Caption: General Experimental Workflow for N-Alkylation.
Methodologies and Protocols
Method 1: Classical N-Alkylation with Base in Aprotic Solvent
This is the most conventional and widely practiced method for N-alkylation, relying on the deprotonation of the pyrazole followed by nucleophilic attack on an alkyl halide.[3][6]
Causality and Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion. Potassium carbonate (K2CO3) is a milder, less hazardous base suitable for many applications, though it may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices as they are polar aprotic solvents that effectively solvate the cation of the pyrazolate salt, enhancing the nucleophilicity of the anion.
Protocol: N-Alkylation using NaH in DMF
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (to make a 0.2 M solution). Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: H₂ gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Method 2: Phase-Transfer Catalysis (PTC)
PTC is an exceptionally powerful and green technique for alkylating pyrazoles. It avoids the need for anhydrous solvents and strong, hazardous bases by using a catalyst to shuttle the pyrazolate anion across the phase boundary between an aqueous inorganic base and an organic solution of the substrate.[7][8][9]
Causality and Experimental Choices:
-
Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used. Its lipophilic alkyl chains allow it to dissolve in the organic phase, while the cationic headgroup can pair with the pyrazolate anion, transporting it from the aqueous phase into the organic phase where the reaction occurs.
-
System: The biphasic system (e.g., toluene and 50% aq. NaOH) allows for the use of inexpensive and easy-to-handle bases while keeping the organic substrate and product in a separate phase.
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Application Note: Synthesis & Utilization of 4-(3-chloropropyl)-1H-pyrazole
Executive Summary & Strategic Context
The Challenge: Commercial strobilurins (e.g., Pyraclostrobin) rely heavily on N-aryl pyrazole cores with ether linkages at the 3-position. However, the rapid emergence of resistance (specifically the G143A mutation in cytochrome bc1) necessitates the development of "Next-Generation" analogs.
The Solution: 4-(3-chloropropyl)-1H-pyrazole serves as a critical "linker scaffold." Unlike standard intermediates, this molecule provides an alkyl tether at the 4-position. This allows medicinal chemists to:
-
Extend the Pharmacophore: Reach into novel binding pockets within the Qo site of the cytochrome bc1 complex.
-
Hybridize Actives: Link the pyrazole core to secondary toxophores (e.g., SDHI moieties) to create dual-action fungicides.
-
Modulate Lipophilicity: The propyl chain offers a tunable spacer that influences LogP without introducing polar donors.
This Application Note details a robust, scalable protocol for synthesizing this intermediate, focusing on regiochemical fidelity (C4-alkylation vs. N-alkylation) and chemoselectivity (preserving the alkyl chloride).
Synthetic Strategy & Mechanism
The synthesis of 4-alkylpyrazoles is chemically distinct from the 3-alkoxy derivatives used in generic pyraclostrobin. Direct alkylation of the pyrazole ring at C4 is difficult due to the nucleophilicity of the ring nitrogens.
Our Approach: C-Lithiation of N-Protected Pyrazole We utilize a Metal-Halogen Exchange (MHE) strategy. This method guarantees regioselectivity at the C4 position and prevents the formation of regioisomeric mixtures common in condensation reactions.
Critical Process Parameters (CPPs):
-
N-Protection: Essential to block the acidic NH proton and direct lithiation. We utilize the Tetrahydropyranyl (THP) group for its stability to basic organolithiums and facile acidic removal.
-
Electrophile Selection: We employ 1-chloro-3-iodopropane . The iodide is significantly more reactive toward the lithiated species than the chloride, ensuring the terminal chlorine remains intact for downstream coupling.
Pathway Visualization
Figure 1: Step-wise synthetic workflow emphasizing the lithiation-trapping sequence to ensure C4 regioselectivity.
Detailed Experimental Protocol
Phase 1: N-Protection (THP Installation)
Objective: Mask the pyrazole nitrogen to enable lithiation.
Reagents:
-
4-Bromo-1H-pyrazole (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
-
p-Toluenesulfonic acid (PTSA) (0.05 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolve 4-bromo-1H-pyrazole (14.7 g, 100 mmol) in DCM (150 mL) in a round-bottom flask.
-
Add PTSA (0.95 g, 5 mmol) followed by dropwise addition of DHP (12.6 g, 150 mmol) at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
QC Check: TLC (Hexane:EtOAc 4:1) should show disappearance of starting material (
) and appearance of a higher spot ( ). -
Wash with sat.[1][2] NaHCO₃, dry over Na₂SO₄, and concentrate.
-
Result: 1-(Tetrahydro-2H-pyran-2-yl)-4-bromopyrazole. Used directly without column purification if purity >95%.
Phase 2: C-Alkylation via Lithiation (The Critical Step)
Objective: Install the chloropropyl chain without touching the chloro-group.
Reagents:
-
1-(THP)-4-bromopyrazole (from Phase 1) (1.0 eq)
-
n-Butyllithium (2.5 M in hexanes) (1.1 eq)
-
1-Chloro-3-iodopropane (1.2 eq)
-
THF (Anhydrous, inhibitor-free)
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add the protected pyrazole (23.1 g, 100 mmol) and THF (200 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Temperature control is vital to prevent THP ring opening.
-
Lithiation: Add n-BuLi (44 mL, 110 mmol) dropwise over 20 mins. Maintain internal temp < -70°C. Stir for 30 mins at -78°C.
-
Trapping: Add 1-chloro-3-iodopropane (24.5 g, 120 mmol) dropwise.
-
Mechanistic Insight: The Lithium species attacks the Iodine (soft electrophile) preferentially? No, this is an
alkylation. The C-Li attacks the C-I bond because Iodine is a better leaving group than Chlorine.
-
-
Warming: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench with sat. NH₄Cl solution. Extract with EtOAc.
Phase 3: Deprotection & Isolation
Objective: Remove the THP group to liberate the free amine.
Protocol:
-
Dissolve the crude alkylated intermediate in Methanol (100 mL).
-
Add 2M HCl (aq) (50 mL) or concentrated HCl (5 mL) and stir at RT for 3 hours.
-
Neutralization: Adjust pH to ~8 using sat. NaHCO₃.
-
Extraction: Extract with DCM (3 x 100 mL).
-
Purification: The crude oil often requires Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield Target: 65-75% overall yield.
Analytical Validation (QC)
Verify the identity of your intermediate using the following specifications.
| Parameter | Expected Result | Interpretation |
| 1H NMR (CDCl3) | Pyrazole C3/C5 protons (equivalent due to tautomerism). | |
| Pyrazole | ||
| Central methylene of propyl chain. | ||
| 13C NMR | ~118 ppm (C4), ~133 ppm (C3/5) | Confirms substitution at C4. |
| LC-MS (ESI+) | [M+H]+ = 145.05 / 147.05 | Characteristic 3:1 Chlorine isotope pattern. |
Application: Coupling to Strobilurin Pharmacophores[3]
Once synthesized, this compound acts as the nucleophile in the next step.
Pathway to Analogs:
-
N-Arylation: The free NH of the pyrazole is coupled to the strobilurin aryl core (e.g., via Ullmann or Buchwald-Hartwig coupling) [1].
-
Side-Chain Functionalization: The chloropropyl tail is used to alkylate secondary amines or thiols, creating "Hybrid" fungicides (e.g., Pyrazole-Triazole hybrids) [2].
Figure 2: Divergent utility of the intermediate in medicinal chemistry campaigns.
Safety & Handling
-
1-Chloro-3-iodopropane: Alkylating agent. Potential carcinogen. Handle in a fume hood.
-
n-Butyllithium: Pyrophoric. Requires anhydrous conditions and inert atmosphere (Argon/Nitrogen).
-
Intermediate: Likely a skin/eye irritant (H315, H319). Wear nitrile gloves and safety glasses.
References
-
Li, M., et al. (2010).[3] "Design, synthesis and biological activities of new strobilurin derivatives containing substituted pyrazoles." Pest Management Science.
-
Hao, Z., et al. (2021).[4] "Design, Synthesis, and Evaluation of Fungicidal Activity of Novel Pyrazole-Containing Strobilurin Derivatives." Chinese Journal of Chemistry.
- Knochel, P., et al. (2011). "Functionalization of Heterocycles via C-H Activation or Halogen-Metal Exchange." Chemical Reviews. (General reference for Li-Halogen exchange protocols).
-
Fisher Scientific. (2025). "Safety Data Sheet: Pyrazole Derivatives."
Sources
Application Notes and Protocols for Cross-Coupling Reactions of 4-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Chemistry
Pyrazoles and their derivatives are a cornerstone of modern medicinal chemistry and agrochemical research.[1] This five-membered heterocyclic ring system is a privileged scaffold, appearing in numerous biologically active compounds and approved drugs.[1] The ability to selectively introduce a variety of substituents onto the pyrazole core is crucial for tuning the pharmacological properties of these molecules. Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, have become indispensable tools for the synthesis of functionalized pyrazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2][3]
This guide provides a detailed overview of the primary cross-coupling methodologies used for the functionalization of 4-substituted pyrazoles, with a focus on practical application, mechanistic understanding, and protocol optimization. We will delve into the nuances of Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, offering insights into the selection of catalysts, ligands, and reaction conditions to address common challenges encountered with this important class of substrates.
The Unique Reactivity of the 4-Position in Pyrazoles
The C4 position of the pyrazole ring presents a unique electronic environment. While the pyrazole ring is generally considered electron-rich, the reactivity at each position (C3, C4, C5) is distinct. Halogenation, a common prerequisite for cross-coupling, typically occurs selectively at the C4 position under mild conditions using reagents like N-halosuccinimides.[4] This provides a reliable entry point for subsequent functionalization.
The success of a cross-coupling reaction at the C4-position is influenced by several factors:
-
The Nature of the Halogen: The reactivity of 4-halopyrazoles follows the general trend for aryl halides: I > Br > Cl.[5] 4-Iodo- and 4-bromopyrazoles are the most commonly used substrates.
-
Substituents on the Ring: The electronic properties of substituents at the N1, C3, and C5 positions can significantly impact the reactivity of the C4-halide. Electron-withdrawing groups can enhance the rate of oxidative addition, a key step in the catalytic cycle.
-
N-Substitution: The presence of a substituent on the N1 nitrogen is often crucial. Unprotected pyrazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition.[6] Therefore, N-substituted pyrazoles, such as N-methyl, N-phenyl, or N-trityl derivatives, often exhibit superior reactivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of 4-aryl- and 4-vinylpyrazoles due to the commercial availability, stability, and low toxicity of boronic acids.[7]
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Modern bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are often employed to facilitate the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.
Comparative Table of Suzuki-Miyaura Reaction Conditions
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | MW | 0.25 | 95 | [7] |
| 4-Bromo-1-trityl-1H-pyrazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 | [8] |
| 4-Iodoanisole (general) | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | MW | 0.1-0.5 | 41-92 | [9] |
| 4H-Indazol-4-one derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 | [10] |
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole
This protocol is adapted from a procedure for the microwave-promoted synthesis of 4-substituted pyrazoles.[7]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Microwave vial (10 mL) with stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.6 mmol, 1.2 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with a stream of nitrogen or argon for 5-10 minutes.
-
Under the inert atmosphere, add Pd(PPh₃)₄ (0.01 mmol, 2 mol%) and Cs₂CO₃ (1.25 mmol, 2.5 equiv) to the mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-pyrazole.
Stille Coupling: Versatility with Organostannanes
The Stille coupling offers a broad substrate scope and is tolerant of a wide variety of functional groups.[11] However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[11][12]
Mechanistic Insight
The mechanism of the Stille coupling is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step proceeds via a cyclic transition state involving the palladium center, the halide, the tin atom, and the transferring organic group.[13]
Protocol: Stille Coupling of 4-Bromo-1-phenyl-1H-pyrazole with Tributyl(vinyl)stannane
This is a representative protocol based on general Stille coupling conditions.
Materials:
-
4-Bromo-1-phenyl-1H-pyrazole
-
Tributyl(vinyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Triphenylarsine (AsPh₃) or Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 4-bromo-1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).
-
Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and the phosphine or arsine ligand (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (25 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15]
Mechanistic Insight
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 4-halopyrazole to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper cycle involves the formation of this key copper acetylide intermediate from the terminal alkyne, a copper(I) salt, and a base.[15]
Figure 2: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of 4-Iodo-1-methyl-1H-pyrazole
This protocol is a general procedure that can be adapted for 4-halopyrazoles.[15]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-iodo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of N-aryl and N-heteroaryl compounds.[16] For 4-halopyrazoles, this reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position.
Mechanistic Insight
The catalytic cycle involves the oxidative addition of the 4-halopyrazole to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the 4-aminopyrazole product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich ligand is critical to promote the reductive elimination step.[5]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-pyrazole
This protocol is based on conditions reported for the amination of N-trityl-4-halopyrazoles, which often require bulky ligands like tBuDavePhos.[17]
Materials:
-
4-Bromo-1-trityl-1H-pyrazole
-
Amine (e.g., Piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube and inert atmosphere setup
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and tBuDavePhos (0.024 mmol, 2.4 mol%).
-
Add anhydrous toluene (5 mL) and stir for 5 minutes.
-
Add 4-bromo-1-trityl-1H-pyrazole (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-H Activation/Arylation: A Modern Approach
Direct C-H activation is an emerging and highly atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-halogenation.[3] While still less common for the C4-position of pyrazoles compared to traditional cross-coupling, research in this area is expanding. One strategy involves using a blocking group at a more reactive position to direct C-H functionalization to the desired site. For instance, an ester group at C4 can direct C-H arylation to the C5 position.[18]
Conclusion and Future Outlook
The cross-coupling reactions discussed herein represent a powerful toolkit for the synthetic chemist aiming to functionalize 4-substituted pyrazoles. The Suzuki-Miyaura reaction remains a workhorse for C-C bond formation due to its operational simplicity and the stability of the reagents. The Sonogashira and Buchwald-Hartwig reactions provide efficient routes to 4-alkynyl and 4-amino pyrazoles, respectively, which are key functionalities in many bioactive molecules. While the Stille coupling offers broad scope, its use is tempered by the toxicity of tin reagents.
Future developments in this field will likely focus on the use of more sustainable and economical catalysts based on earth-abundant metals, as well as the continued expansion of direct C-H activation methodologies to provide even more efficient and environmentally benign routes to this important class of compounds.
References
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.
- Ryabukhin, S. V., Plaskon, A. S., & Volochnyuk, D. M. (2006).
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
-
ResearchGate. (n.d.). Stille coupling reactions with organostannanes. Retrieved from [Link]
- Usami, Y., & Sagisaka, M. (2006). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 68(11), 2269.
- Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(14), 3194-3204.
- Padwa, A., & Rashatasakhon, P. (2003). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 68(5), 2030-2039.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Gurbuz, N., & D'Souza, D. M. (2017). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal, 12(21), 2772-2788.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(18), 4144-4147.
- van der Vlugt, J. I., & Pérez-Temprano, M. H. (2013). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 135(13), 4970-4973.
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]
- Chen, H., et al. (2024).
-
Morsch, L., et al. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. In Chemistry LibreTexts. Retrieved from [Link]
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1849-1869.
- Beaud, R., & Drouin, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 11, 1333-1340.
- Kuhn, N., et al. (2006). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
- de Oliveira, D. G. M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 220-224.
- Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh.
- Chen, H., et al. (2024).
- Snieckus, V., & Lessard, J. (2011). Cross-Coupling of Heteroatomic Electrophiles. Topics in Current Chemistry, 302, 1-70.
- Wang, B., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 779-782.
- Calvo-Ade, M., & Alonso-Gómez, J. L. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules, 25(19), 4500.
- Cele, Z. E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13867-13875.
- Huang, H., et al. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters, 28(1), 123-127.
- Fairlamb, I. J. S., et al. (2019). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 141(26), 10399-10411.
-
The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
- Sigman, M. S., & Norrby, P. O. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- C-H Functionalization of Pyrazoles. (2016). Organic & Biomolecular Chemistry, 14(34), 8046-8057.
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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Bicyclic 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles from Chloropropyl Precursors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a privileged bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable framework for the development of novel therapeutic agents, notably as kinase inhibitors. This guide provides a detailed technical overview and a robust, field-proven protocol for the synthesis of this important scaffold, starting from readily available pyrazole and chloropropyl precursors. We will delve into the strategic considerations behind the synthetic route, provide a step-by-step experimental protocol, and elucidate the underlying reaction mechanisms. This document is intended to equip researchers in drug discovery and organic synthesis with the practical knowledge to confidently construct this valuable molecular core.
Introduction: The Strategic Value of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Core
In the landscape of modern drug discovery, the development of novel heterocyclic scaffolds is paramount for accessing new chemical space and identifying potent, selective modulators of biological targets. Pyrazole derivatives, in particular, are a cornerstone of medicinal chemistry, found in numerous approved drugs.[1] Fusing the pyrazole ring with a second ring system, such as in the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, imparts conformational rigidity and projects substituents into distinct vectors, which can be highly advantageous for optimizing binding interactions with protein targets.
The significance of this specific bicyclic scaffold has been highlighted in its application as a core for inhibitors of the transforming growth factor-beta type I receptor kinase domain (TGF-β R-I), a key target in oncology. The successful synthesis and biological evaluation of substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles underscore the therapeutic potential of this molecular framework.
This guide focuses on a reliable and adaptable synthetic strategy involving two key stages: the N-alkylation of a pyrazole with a chloropropyl-containing electrophile, followed by an intramolecular, base-mediated cyclization to construct the fused pyrrolidine ring.
Synthetic Strategy and Mechanistic Rationale
The overall synthetic approach is a two-step process designed for efficiency and control. The causality behind this strategy is rooted in fundamental principles of heterocyclic chemistry: the nucleophilicity of the pyrazole nitrogens and the electrophilicity of the chloropropyl chain.
Step 1: N-Alkylation of Pyrazole. The first step involves the formation of an N-(3-chloropropyl)pyrazole intermediate. Pyrazole itself is a weak base, but deprotonation with a suitable base generates a highly nucleophilic pyrazolate anion.[2] This anion can then react with an electrophile like 1-bromo-3-chloropropane in a standard SN2 reaction. The choice of 1-bromo-3-chloropropane is strategic; the bromo group is a better leaving group than the chloro group, allowing for selective initial alkylation at the bromine position while leaving the chloro group intact for the subsequent cyclization.
Step 2: Intramolecular Cyclization. The key ring-forming step is a base-mediated intramolecular cyclization. A strong, non-nucleophilic base is used to deprotonate one of the carbon atoms of the pyrazole ring, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the chloropropyl side chain and displacing the chloride ion to form the new carbon-carbon bond, thus closing the five-membered pyrrolidine ring.
Visualizing the Reaction Mechanism
The following diagram illustrates the key mechanistic steps from the N-alkylated precursor to the final bicyclic product.
Caption: Mechanism of Intramolecular Cyclization.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step protocol for the synthesis. Safety precautions, such as conducting reactions under an inert atmosphere and handling strong bases with care, are critical and must be followed.
Protocol 1: Synthesis of 1-(3-chloropropyl)-1H-pyrazole
Materials:
-
Pyrazole
-
1-Bromo-3-chloropropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add pyrazole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add 1-bromo-3-chloropropane (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Protocol 2: Intramolecular Cyclization to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Materials:
-
1-(3-chloropropyl)-1H-pyrazole (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Preparation: To a stirred solution of 1-(3-chloropropyl)-1H-pyrazole (1.0 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere, cool the mixture to 0 °C.
-
Cyclization: Add sodium hydride (1.1 eq) in portions. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the resulting mixture to warm to room temperature and stir overnight under the inert atmosphere.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Dilute the mixture with EtOAc and wash with brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The residue is then purified by silica gel chromatography to yield the final product.[3]
Visualizing the Experimental Workflow
Caption: Synthetic Workflow Diagram.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques. The following table summarizes expected data based on literature precedents.[3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Analytical Data (from literature[3]) |
| 1-(3-chloropropyl)-1H-pyrazole | C₆H₉ClN₂ | 144.60 | ~60% (over 2 steps including protection/deprotection) | ESI(+)-MS: m/z: 144.1 (M+1) |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | C₆H₈N₂ | 108.14 | ~87% | ESI(+)-MS: m/z: 108.1 (M+1)¹H NMR (CDCl₃, 300 MHz) δ: 7.48 (d, J = 1.2 Hz, 1H), 5.93 (d, J = 1.2 Hz, 1H), 4.11 (t, J = 7.2 Hz, 2H), 2.86 (t, J = 7.2 Hz, 2H), 2.60-2.54 (m, 2H). |
Conclusion and Outlook
The synthetic route detailed herein provides a reliable and efficient method for accessing the medicinally relevant 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold. The use of a chloropropyl precursor allows for a straightforward two-step sequence of N-alkylation followed by a robust, base-mediated intramolecular cyclization. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently synthesize this valuable bicyclic core and its derivatives for applications in drug discovery and development, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.
References
-
SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. (2017). HETEROCYCLES, 94(10), 1923. [Link]
-
Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
-
Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. [Link]
Sources
Application Notes and Protocols for the Functionalization of the Chloropropyl Side Chain in Pyrazole Rings
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold and the Versatility of the Chloropropyl Side Chain
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. The functionalization of the pyrazole ring and its substituents is a key strategy for modulating the physicochemical and pharmacological properties of these compounds.
This guide focuses on the versatile chloropropyl side chain attached to the pyrazole ring, a key intermediate for a wide array of chemical transformations. The presence of a terminal chlorine atom on the propyl chain provides a reactive handle for introducing diverse functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the pyrazole core, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
This document provides a comprehensive overview of the key strategies for the functionalization of the chloropropyl side chain on pyrazole rings, complete with detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and scalable results.
Core Functionalization Strategies: A Practical Guide
The primary route for the derivatization of the chloropropyl side chain is through nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. The general workflow for these transformations is depicted below.
Figure 1: General workflow for the functionalization of the chloropropyl side chain on a pyrazole ring via nucleophilic substitution.
Amination: Introduction of Nitrogen-Containing Moieties
The introduction of primary, secondary, or tertiary amines is a common strategy to enhance the pharmacological properties of a molecule, often improving its solubility and ability to form salt bridges with biological targets. The reaction of a chloropropyl-substituted pyrazole with an amine proceeds via a standard SN2 mechanism.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. For primary amines, using an excess of the amine itself can also serve as the base.
-
Temperature: Heating the reaction mixture is generally required to overcome the activation energy of the C-Cl bond cleavage. The optimal temperature will depend on the nucleophilicity of the amine and the steric hindrance around the reaction center.
Detailed Protocol: Synthesis of N-Aryl-3-(1H-pyrazol-1-yl)propan-1-amine Derivatives
This protocol is adapted from the synthesis of related anilide derivatives.[3]
Materials:
-
1-(3-Chloropropyl)-1H-pyrazole (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 1-(3-chloropropyl)-1H-pyrazole in DMF, add the substituted aniline and potassium carbonate.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-(1H-pyrazol-1-yl)propan-1-amine.
| Entry | Nucleophile (Amine) | Product | Typical Yield (%) |
| 1 | Aniline | N-phenyl-3-(1H-pyrazol-1-yl)propan-1-amine | 75-85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propan-1-amine | 80-90 |
| 3 | Piperidine | 1-(3-(1H-pyrazol-1-yl)propyl)piperidine | 85-95 |
Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[4][5][6] In the context of chloropropyl-pyrazoles, this reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the chloride.
Causality Behind Experimental Choices:
-
Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to deprotonate the alcohol or phenol to form the more nucleophilic alkoxide/phenoxide.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal to prevent the quenching of the strong base and the generated nucleophile.
-
Temperature: The reaction is often performed at room temperature or with gentle heating to ensure complete reaction without promoting side reactions like elimination.
Detailed Protocol: Synthesis of Pyrazolylpropyl Ethers
Materials:
-
1-(3-Chloropropyl)-1H-pyrazole (1.0 eq)
-
Alcohol or Phenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of NaH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of 1-(3-chloropropyl)-1H-pyrazole in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Nucleophile (Alcohol/Phenol) | Product | Typical Yield (%) |
| 1 | Phenol | 1-(3-Phenoxypropyl)-1H-pyrazole | 70-85 |
| 2 | 4-Cresol | 1-(3-(p-Tolyloxy)propyl)-1H-pyrazole | 75-90 |
| 3 | Benzyl alcohol | 1-(3-(Benzyloxy)propyl)-1H-pyrazole | 80-95 |
Azidation: Introduction of the Azido Group
The azide functional group is a versatile precursor for various transformations, including the synthesis of triazoles via "click chemistry", reduction to primary amines, and the formation of N-heterocycles. The reaction of a chloropropyl-pyrazole with sodium azide is a straightforward and efficient method for introducing this functionality.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent solvent for this reaction as it dissolves both the organic substrate and the inorganic azide salt.
-
Temperature: Heating is typically required to facilitate the displacement of the chloride by the azide anion.
-
Safety: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.
Detailed Protocol: Synthesis of 1-(3-Azidopropyl)-1H-pyrazole
Materials:
-
1-(3-Chloropropyl)-1H-pyrazole (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve 1-(3-chloropropyl)-1H-pyrazole and sodium azide in DMF.
-
Heat the reaction mixture to 80-90 °C and stir until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
| Entry | Reagent | Product | Typical Yield (%) |
| 1 | Sodium Azide | 1-(3-Azidopropyl)-1H-pyrazole | 90-98 |
Thioetherification: Formation of C-S Bonds
Thioethers are important functionalities in medicinal chemistry and can be readily synthesized by the reaction of a chloropropyl-pyrazole with a thiol in the presence of a base.
Causality Behind Experimental Choices:
-
Base: A base such as potassium carbonate or sodium hydroxide is used to deprotonate the thiol to the more nucleophilic thiolate anion.
-
Solvent: A polar solvent like ethanol or DMF is suitable for this transformation.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. Thiols can be susceptible to oxidation, so performing the reaction under an inert atmosphere can be beneficial.
Detailed Protocol: Synthesis of Pyrazolylpropyl Thioethers
Materials:
-
1-(3-Chloropropyl)-1H-pyrazole (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethanol or DMF
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of the thiol in ethanol or DMF, add potassium carbonate and stir for 15-20 minutes at room temperature.
-
Add 1-(3-chloropropyl)-1H-pyrazole to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Nucleophile (Thiol) | Product | Typical Yield (%) |
| 1 | Thiophenol | 1-(3-(Phenylthio)propyl)-1H-pyrazole | 85-95 |
| 2 | Benzyl mercaptan | 1-(3-(Benzylthio)propyl)-1H-pyrazole | 88-96 |
Downstream Applications: Intramolecular Cyclization
The functionalized propyl side chains can be utilized in intramolecular cyclization reactions to construct fused heterocyclic ring systems, further expanding the chemical diversity of the pyrazole scaffold. For instance, the aminated pyrazole derivatives can undergo cyclization to form pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds with significant biological activities.[7][8]
Figure 2: Conceptual workflow for the intramolecular cyclization of a functionalized pyrazolylpropyl amine.
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.[7] While the direct intramolecular cyclization of an N-aryl-3-(1H-pyrazol-1-yl)propan-1-amine to a pyrazolo[1,5-a]pyrimidine is not a direct condensation, related cyclization strategies can be envisioned and would be an interesting avenue for further research.
Conclusion
The chloropropyl side chain on a pyrazole ring is a highly valuable and versatile synthetic handle. The protocols outlined in this guide provide a solid foundation for researchers to confidently and efficiently synthesize a diverse library of functionalized pyrazole derivatives. The ability to readily introduce amino, ether, azido, and thioether functionalities opens up a vast chemical space for exploration in drug discovery and materials science. The principles and protocols described herein are intended to be a starting point, and optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC. [Link]
-
Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. [Link]
-
Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. ResearchGate. [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. [Link]
-
Synthesis of new pyrazolyl-1,3-diazabicyclo[3.1.0]hexe-3-ene derivatives. ResearchGate. [Link]
-
Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. PubMed. [Link]
-
Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Royal Society of Chemistry. [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Royal Society of Chemistry. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
Intramolecular Cyclization/Halogenation of N-Arylpropynamides. ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Novel pyrazole integrated 1,3,4-oxadiazoles: synthesis, characterization and antimicrobial evaluation. PubMed. [Link]
-
Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. PMC. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
The Williamson Ether Synthesis. University of Massachusetts. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Royal Society of Chemistry. [Link]
-
Reductive Alkylation of Amines with Carboxylic Ortho Esters. CORE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
preventing intramolecular cyclization of 4-(3-chloropropyl)-1H-pyrazole
This technical guide addresses the stability and reactivity challenges associated with 4-(3-chloropropyl)-1H-pyrazole . Due to its structural propensity for rapid intramolecular cyclization, this molecule requires specific handling protocols different from standard alkyl-substituted pyrazoles.
Current Status: Active Support Topic Severity: High (Risk of irreversible sample degradation) Applicable Compounds: [1]
The Core Issue: Intramolecular Cyclization
The primary technical challenge with this compound is its "self-destruct" mechanism.[1] The molecule contains both a nucleophile (the pyrazole nitrogen) and an electrophile (the alkyl chloride) within the same structure, separated by a flexible chain that allows for a favorable ring closure.
The Mechanism
Under neutral or basic conditions, the pyrazole NH is deprotonated or sufficiently nucleophilic to attack the terminal carbon bearing the chlorine. This results in a 6-exo-tet cyclization according to Baldwin’s rules, forming a stable bicyclic system: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine .[1]
Once this cyclization occurs, the reaction is generally irreversible under standard synthesis conditions. The pyrazole NH is lost, and the alkyl chloride functionality is consumed.
Visualization of the Pathway
The following diagram illustrates the degradation pathway and the stabilization strategy.
Figure 1: The thermodynamic trap of this compound.[1] Neutralization without immediate reaction leads to the bicyclic impurity.
Storage & Handling Protocols
Crucial Rule: Never store this compound as a free base.
| Parameter | Recommendation | Technical Rationale |
| Form | Hydrochloride Salt (HCl) | Protonation of the pyrazole nitrogens ( |
| Temperature | -20°C (Desiccated) | Low temperature slows kinetic movement; keeping it dry prevents hydrolysis of the alkyl chloride.[1] |
| Solvent | Methanol/Ethanol (Acidic) | If solution storage is necessary, ensure the solvent is acidified. Avoid DMSO or DMF for long-term storage as they can promote nucleophilic attack even in salts over time.[1] |
| Workup | Avoid Aqueous Base | Do not wash with NaHCO₃ and evaporate. This generates the free base in a concentrated state, accelerating cyclization. |
Experimental Troubleshooting (Q&A)
Scenario A: Reacting the Alkyl Chloride (Side Chain Functionalization)
User Question: "I am trying to react the chloropropyl group with a secondary amine (e.g., piperazine), but I am isolating a solid that lacks the chlorine and the pyrazole NH signal. What happened?"
Diagnosis: You likely performed the reaction in a basic medium without protecting the pyrazole nitrogen. The intramolecular cyclization (effective molarity) is faster than the intermolecular reaction with your amine.
Solution: You must mask the pyrazole nitrogen before attempting to displace the chloride.
-
Step 1: Protect the pyrazole nitrogen with a Boc (tert-butoxycarbonyl) or THP (tetrahydropyranyl) group.[1] This removes the nucleophilic proton.
-
Step 2: Perform the substitution on the alkyl chloride with your amine.
-
Step 3: Deprotect the pyrazole (e.g., HCl/Dioxane for Boc) to release the NH.
Scenario B: Reacting the Pyrazole Nitrogen (N-Alkylation/Arylation)
User Question: "I want to attach the pyrazole nitrogen to an aryl halide using a copper catalyst. Can I free-base the starting material first?"
Diagnosis: No. Isolating the free base will lead to degradation before the cross-coupling can occur.
Solution: Use an In-Situ Deprotection strategy.[1]
-
Use the HCl salt directly in your reaction vessel.
-
Add an extra equivalent of base (e.g., Cs₂CO₃, K₃PO₄) to the reaction mixture to neutralize the HCl and generate the nucleophile in the presence of the coupling partner.
-
Ensure the concentration of the external electrophile (aryl halide) is high to compete with the intramolecular reaction.
Scenario C: Analytical Confusion
User Question: "My mass spec shows the correct mass (M-HCl), but the NMR is messy. How do I confirm if it cyclized?"
Diagnosis: The cyclized product (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine) has the same molecular formula as the free base of the starting material (Isomers).
Verification Protocol: Check the 1H NMR for these specific shifts:
-
Missing Signal: The broad singlet for the Pyrazole NH (usually >10 ppm) will be absent in the cyclized product.
-
Shifted Triplet: The triplet for the
adjacent to the Chlorine ( 3.5-3.6 ppm) will shift upfield significantly ( 4.0-4.2 ppm) as it becomes attached to the aromatic nitrogen.[1] -
Aromatic Region: The pyrazole CH protons will show different coupling constants due to the fused ring system compared to the free pyrazole.
Synthesis Workflow Guide
If you must synthesize this compound from precursors (e.g., 3-chloropropyl-1,3-dione derivatives), follow this optimized workflow to avoid "tarring" at the final step.
Figure 2: Safe isolation pathway ensuring the nitrogen remains protonated.[1]
Recommended Reagents for Protection (If required)
If your workflow requires a neutral intermediate, install a protecting group immediately.
| Protecting Group | Stability | Deprotection | Suitability |
| Boc (tert-butyl carbamate) | Good (Base stable) | Acid (TFA/HCl) | High. Prevents cyclization effectively [2].[1] |
| THP (Tetrahydropyranyl) | Moderate | Mild Acid | Medium. Good for base-catalyzed subsequent steps.[1] |
| SEM (Trimethylsilylethoxymethyl) | Excellent | Fluoride (TBAF) | High. expensive but very stable.[1] |
References
- Note: Confirms commercial availability as HCl salt, indic
-
Arkat USA . (2010). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved February 3, 2026, from [Link]
- Note: Validates N-Boc as a standard, reversible protecting group for pyrazoles to modul
-
National Institutes of Health (NIH) . (2003). Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. European Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]
- Note: Provides context on pyrazole synthesis and the nucleophilicity of the pyrazole nitrogen.
-
Organic Chemistry Portal . (n.d.). Protecting Groups. Retrieved February 3, 2026, from [Link]
- Note: General reference for selecting orthogonal protecting groups (Boc, THP, SEM).
Sources
stability of 4-(3-chloropropyl)-1H-pyrazole in basic conditions
Welcome to the technical support center for 4-(3-chloropropyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block, particularly concerning its stability and reactivity under basic conditions.
Introduction: The Chemical Behavior of this compound in Basic Media
This compound is a bifunctional molecule featuring a nucleophilic pyrazole ring and an electrophilic chloropropyl side chain. This structure inherently predisposes it to undergo a facile intramolecular N-alkylation reaction under basic conditions, leading to the formation of the fused bicyclic system, 6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine. This intramolecular cyclization is often the desired and dominant reaction pathway.
However, like any chemical transformation, side reactions can occur, impacting yield and purity. The primary competing reaction is the hydrolysis of the chloropropyl group to the corresponding alcohol, 3-(1H-pyrazol-4-yl)propan-1-ol. Understanding the interplay between these pathways is critical for successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product when this compound is treated with a base?
Under basic conditions, the pyrazole nitrogen is deprotonated, forming a pyrazolate anion. This anion then acts as a nucleophile, readily attacking the electrophilic carbon of the chloropropyl chain in an intramolecular fashion to yield 6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine.[1][2] This type of intramolecular cyclization is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[1][2]
Q2: Is this compound stable in aqueous basic solutions?
While the pyrazole ring itself is generally stable in basic media, the chloropropyl side chain is susceptible to hydrolysis.[3] In the presence of water and a base (e.g., NaOH, KOH), the chloride can be displaced by a hydroxide ion to form 3-(1H-pyrazol-4-yl)propan-1-ol. However, the intramolecular cyclization is typically faster, especially in non-aqueous or anhydrous polar aprotic solvents.
Q3: What factors influence the rate of intramolecular cyclization versus hydrolysis?
The key factors are:
-
Solvent: Anhydrous polar aprotic solvents like DMF, DMSO, or acetonitrile favor the intramolecular cyclization by solvating the cation of the base and leaving the pyrazolate anion highly reactive. Protic solvents, especially water, will compete as nucleophiles and promote hydrolysis.
-
Base: The choice of base is crucial. Non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are preferred as they primarily act as deprotonating agents without competing in the substitution reaction.[3] Strong, nucleophilic bases like sodium hydroxide in aqueous solution will increase the rate of hydrolysis.
-
Temperature: Higher temperatures will accelerate both reactions, but may disproportionately favor the hydrolysis side reaction, especially if water is present.
Q4: Can intermolecular polymerization occur?
Yes, though it is generally less favored than intramolecular cyclization. If the concentration of the starting material is very high, the pyrazolate anion of one molecule could react with the chloropropyl chain of another molecule, leading to oligomers or polymers. This is typically mitigated by using dilute reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in basic conditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired cyclized product (6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine) | 1. Incomplete deprotonation of the pyrazole. 2. Presence of water leading to hydrolysis. 3. Reaction temperature is too low. | 1. Use a stronger, non-nucleophilic base (e.g., NaH) or increase the equivalents of a weaker base (e.g., K2CO3). 2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Significant formation of the hydrolysis by-product (3-(1H-pyrazol-4-yl)propan-1-ol) | 1. Use of aqueous or protic solvents. 2. Use of a nucleophilic base (e.g., NaOH, KOH). 3. Contamination of reagents or glassware with water. | 1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 2. Use a non-nucleophilic base like NaH or K2CO3. 3. Thoroughly dry all glassware and use anhydrous reagents. |
| Formation of a mixture of N1 and N2 alkylated isomers (if starting with an unsymmetrical pyrazole) | The two nitrogen atoms of the pyrazole ring have different steric and electronic environments, leading to competitive alkylation. | This is generally not an issue for the intramolecular cyclization of this compound as the geometry favors the formation of the pyrazolo[1,5-a]pyrimidine system. However, for intermolecular reactions, the regioselectivity can be influenced by the substitution pattern on the pyrazole ring and the nature of the alkylating agent.[3][4] |
| Reaction does not go to completion | 1. Insufficient amount of base. 2. Reaction time is too short. 3. Deactivation of the base by adventitious water or acidic impurities. | 1. Use at least one equivalent of a strong base or a slight excess of a weaker base. 2. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 3. Use freshly opened or properly stored anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: Optimized Intramolecular Cyclization
This protocol is designed to maximize the yield of 6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathways and Mechanisms
The primary chemical transformations of this compound under basic conditions are illustrated below. The desired pathway is the intramolecular SN2 reaction, which is kinetically favored due to the proximity of the reacting centers.
Caption: Competing reaction pathways for this compound in basic conditions.
References
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH. Available at: [Link]
-
Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][5]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. PMC - PubMed Central. Available at: [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][6]naphthyrin-5(6H)-one. PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Available at: [Link]
-
Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. MDPI. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. preprints.org [preprints.org]
minimizing elimination side reactions of alkyl chlorides on pyrazoles
Topic: Minimizing Elimination Side Reactions of Alkyl Chlorides
Diagnostic Framework & Decision Matrix
Before modifying your reaction conditions, use this diagnostic tree to determine the root cause of your elimination side products. The competition between Nucleophilic Substitution (
Figure 1: Reaction Optimization Decision Tree
Caption: Decision matrix for selecting the optimal protocol based on substrate sterics and reaction conditions.
Troubleshooting Guide (FAQs)
Q1: Why is my alkyl chloride forming an alkene instead of the N-alkyl pyrazole?
A: This is a classic competition between Substitution (
-
The Trap: Higher temperatures increase the entropy term (
), which favors elimination (creating two molecules from one) over substitution. Strong bases (like NaH or KOtBu) act as proton abstractors rather than nucleophilic activators, stripping the -proton from the alkyl chloride to form the alkene.
Q2: How can I lower the reaction temperature but still activate the "lazy" chloride?
A: Use In-Situ Finkelstein Activation . By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Potassium Iodide (KI), you generate an alkyl iodide in situ.
-
Mechanism:
-
Benefit: The resulting
bond is much weaker and more reactive toward the pyrazole nucleophile. This allows you to run the reaction at 40–60°C instead of reflux, significantly reducing the energy available for the elimination pathway [1].
Q3: Does the choice of cation in the base ( vs ) really matter?
A: Yes, the "Cesium Effect" is documented and real.
Cesium Carbonate (
-
Solubility: Cesium is larger and more soluble in organic solvents (DMF, MeCN), creating a more "naked," reactive carbonate anion.
-
Coordination: The large radius of
allows for specific coordination with the pyrazole nitrogen, effectively guiding the nucleophile and stabilizing the transition state without requiring the high basicity that triggers elimination [2].
Optimized Experimental Protocols
These protocols are designed to minimize elimination by avoiding strong bases and high temperatures.
Protocol A: The "Cesium Effect" (Standard for Secondary Chlorides)
Best for: Secondary alkyl chlorides where elimination is a high risk.
-
Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M concentration).
-
Note: DMF promotes faster rates but is harder to remove. MeCN is milder.
-
-
Base Addition: Add Cesium Carbonate (
) (1.5 – 2.0 equiv). -
Activation: Stir at Room Temperature for 30 minutes.
-
Why: This deprotonates the pyrazole (
) without exposing the alkyl chloride to the base yet.
-
-
Electrophile Addition: Add the Alkyl Chloride (1.1 equiv).
-
Reaction: Heat to 60°C . Monitor by TLC/LCMS.
-
Critical: Do not exceed 80°C. If conversion is slow, switch to Protocol B rather than increasing heat.
-
Protocol B: Finkelstein-Assisted Alkylation
Best for: Unreactive primary alkyl chlorides or stubborn secondary chlorides.
-
Solvent System: Use Acetone (if low T is sufficient) or Butanone (MEK) (if slightly higher T is needed).
-
Catalyst Prep: Add NaI (0.5 equiv for catalytic; 1.1 equiv for stoichiometric) to the solvent. Stir until dissolved.
-
Substrate Mix: Add Pyrazole (1.0 equiv), Alkyl Chloride (1.1 equiv), and
or (2.0 equiv). -
Reaction: Heat to reflux (approx 56°C for acetone).
-
Observation: A white precipitate (NaCl) will form as the reaction proceeds, driving the equilibrium forward (Le Chatelier’s principle) [3].
-
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Base-sensitive substrates or large-scale synthesis.
-
Biphasic Mix: Dissolve Alkyl Chloride and Pyrazole in Toluene . Add an equal volume of 50% NaOH (aq) or solid KOH .
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (5-10 mol%).
-
Mechanism: The quaternary ammonium salt shuttles the deprotonated pyrazole into the organic phase where it reacts with the chloride. The base stays in the aqueous/solid phase, minimizing contact with the alkyl chloride and reducing E2 elimination risk [4].
Comparative Data: Base & Solvent Effects[1][2]
The following table summarizes the impact of conditions on the ratio of Substitution (
| Base | Solvent | Additive | Temp (°C) | Yield (N-Alkyl) | Side Product (Alkene) | Risk Level |
| NaH | DMF | None | 0 -> RT | 45% | 40% | 🔴 High |
| Acetone | None | Reflux | 60% | 15% | 🟡 Moderate | |
| DMF | None | 60 | 88% | <5% | 🟢 Low | |
| MeCN | KI (0.5 eq) | 60 | 92% | <2% | 🟢 Optimal | |
| KOH | Toluene | TBAB | 90 | 75% | 10% | 🟡 Moderate |
References
-
Finkelstein Reaction Mechanism & Utility Source: Organic Chemistry Portal.[1] "Finkelstein Reaction."[2][1][3][4] URL:[Link]
-
The Cesium Effect in Nucleophilic Substitution Source:Journal of Organic Chemistry. "Cesium Carbonate Mediated Alkylation." (General Principle validated via search results 1.9, 1.11). URL:[Link] (Landing Page)
-
In-Situ Halide Exchange (Finkelstein) for Pyrazoles Source: AdiChemistry. "Finkelstein Reaction Explanation." URL:[Link]
-
Phase Transfer Catalysis for Pyrazole Alkylation Source: ResearchGate.[5][6] "Synthesis of N-alkylpyrazoles by phase transfer catalysis." URL:[Link]
Sources
Technical Support Center: Optimizing N-Protection of 4-(3-chloropropyl)-1H-pyrazole
Welcome to the technical support center for the N-protection of 4-(3-chloropropyl)-1H-pyrazole. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the challenges of this specific synthesis. This document provides in-depth troubleshooting advice, detailed protocols, and the causal logic behind our recommendations to ensure you can optimize your reaction yields and purity with confidence.
Part 1: Quick Guide & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during the N-protection of substituted pyrazoles.
Q1: My N-protection reaction is not proceeding to completion. What is the most common cause?
A: The most frequent issue is incomplete deprotonation of the pyrazole nitrogen. The pKa of the pyrazole N-H is approximately 14, requiring a sufficiently strong base to generate the pyrazolate anion. If you are using a weak base like triethylamine (TEA) with a non-activated protecting group, the equilibrium may not favor the product.
-
Quick Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure your solvent is anhydrous, as moisture will quench the base.
Q2: I'm observing two distinct product spots on my TLC plate. What are they?
A: You are likely seeing the two constitutional isomers formed from protection at the N1 and N2 positions of the pyrazole ring. Due to tautomerism, both nitrogens are available for substitution. The 4-(3-chloropropyl) substituent is sterically undemanding, so electronic factors will primarily govern the isomeric ratio, which can often be close to 1:1.
Q3: Why is my yield significantly lower than expected, even with starting material consumption?
A: A critical consideration for your specific substrate, this compound, is the potential for a competing intramolecular cyclization reaction. Once the pyrazole is deprotonated, the resulting anion can act as a nucleophile, attacking the electrophilic carbon of the chloropropyl chain to form a fused bicyclic product. This side reaction is accelerated by heat.
Part 2: In-depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving persistent experimental issues.
Issue 1: Consistently Low Yield (<50%)
If you are experiencing low yields, a systematic evaluation of your reaction parameters is necessary.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity (N1/N2 Isomer Mixture)
Controlling regioselectivity in pyrazole alkylation or protection can be challenging.
-
Causality: The choice of the protecting group and reaction conditions can influence the N1/N2 ratio. Bulky protecting groups, such as the triphenylmethyl (trityl) group, may show a higher preference for the less sterically hindered nitrogen. However, for common groups like Boc or Tosyl, a mixture is expected.
-
Solutions:
-
Embrace the Mixture: For many applications, the most practical approach is to proceed with the isomeric mixture. The electronic properties of the pyrazole ring are not drastically different between the two isomers, and they may behave similarly in subsequent reactions. The isomers can often be separated at a later stage if necessary.
-
Screening Conditions: Systematically screen solvents and counter-ions (by changing the base, e.g., NaH, KHMDS, LiHMDS). In some cases, solvent polarity can subtly influence the tautomeric equilibrium and, thus, the final product ratio.
-
Chromatographic Separation: The isomers can typically be separated using silica gel chromatography. A shallow elution gradient and careful fraction collection are key.
-
Issue 3: Product Degradation or Deprotection during Workup/Purification
-
Causality: Some protecting groups are labile under certain pH conditions. For example, the tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. If your workup involves an acidic wash (e.g., with 1M HCl) to neutralize a basic catalyst, you risk cleaving the Boc group.[1]
-
Solutions:
-
For Boc Protection: Use a neutral or mildly basic workup. A saturated solution of ammonium chloride (NH4Cl) is an excellent choice for quenching reactions involving strong bases like NaH, followed by extraction. Wash with water or brine instead of acid.
-
For Tosyl Protection: The tosyl group is very robust and generally stable to both acidic and basic workup conditions.[2] Degradation is unlikely to be an issue.
-
Silica Gel: If you suspect your product is degrading on silica gel (which is slightly acidic), you can neutralize the silica by preparing a slurry with a small amount of triethylamine (~1%) in your eluent before packing the column.
-
Part 3: Protecting Group Selection & Comparison
The choice of protecting group is critical and depends on the planned downstream reaction conditions.
| Protecting Group | Common Reagents | Stability | Deprotection Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, DIPEA | Stable to base, hydrogenolysis. Labile to acid. | TFA in DCM; HCl in Dioxane; NaBH₄ in EtOH for selective cleavage.[1] | Excellent for protecting pyrazole for base-mediated or metal-catalyzed reactions. Avoid acidic conditions. |
| Ts (Tosyl or p-Toluenesulfonyl) | TsCl, Pyridine, K₂CO₃ | Very stable to acid, oxidation, and many organometallic reagents. | Reductive cleavage (e.g., SmI₂, Mg/MeOH, Na/NH₃).[2] | Extremely robust. Choose this when subsequent steps involve strong acids or harsh conditions. Deprotection can be challenging. |
| THP (Tetrahydropyranyl) | Dihydropyran (DHP), p-TsOH (cat.) | Stable to base, organometallics. Labile to acid. | Mild aqueous acid (e.g., acetic acid in THF/H₂O). | A green, solvent-free protection is possible.[3] Forms a chiral center, potentially complicating NMR spectra. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, DIPEA | Stable to a wide range of conditions, including some acids that cleave Boc. | Fluoride sources (e.g., TBAF) or strong Lewis acids.[4] | Offers orthogonal stability relative to Boc and silyl ethers. |
Part 4: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: N-Boc Protection of this compound
This method uses standard conditions that are known to be effective for pyrazole protection.[5][6]
Caption: Boc-protection of the pyrazole substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully add water to quench any unreacted (Boc)₂O.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to isolate the product isomers.
Protocol 2: N-Tosyl Protection of this compound
This protocol uses a strong base to ensure complete deprotonation, leading to high conversion.[7]
Caption: Tosyl-protection of the pyrazole substrate.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via an addition funnel. Stir for 30 minutes at 0 °C; you should observe hydrogen gas evolution.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC indicates full consumption of the starting material).
-
Quenching: Carefully cool the mixture back to 0 °C and quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., gradient of ethyl acetate in hexanes).
References
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of the Indian Chemical Society.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020).
- The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (2010).
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing.
- Total Synthesis of Chrysosporazines B and C. (2026). American Chemical Society.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2019).
- Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. (2026). American Chemical Society.
- p-Toluenesulfonamides. Organic Chemistry Portal.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2019).
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020).
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (1983). The Journal of Organic Chemistry.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. p-Toluenesulfonamides [organic-chemistry.org]
- 3. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. japsonline.com [japsonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(3-chloropropyl)-1H-pyrazole
Executive Summary & Diagnostic
The Challenge: The synthesis of 4-(3-chloropropyl)-1H-pyrazole is notoriously prone to regioisomeric contamination. Depending on your synthetic route (e.g., direct alkylation vs. ring construction), you will encounter two distinct classes of impurities:
-
N-Alkylated Isomers (1-isomer): 1-(3-chloropropyl)-1H-pyrazole. Common if you attempted to alkylate a pre-formed pyrazole ring.
-
C-Alkylated Positional Isomers (3-isomer): 3-(3-chloropropyl)-1H-pyrazole. Common if you used hydrazine condensation with non-symmetric 1,3-dicarbonyls.
Diagnostic Flowchart: Use this decision tree to identify your impurity profile and select the correct purification module.
Figure 1: Diagnostic workflow for selecting the purification strategy based on impurity profile.
Module 1: The "pH Swing" Extraction
Target: Removal of N-alkylated impurities (1-isomer). Principle: The 4-isomer possesses a free N-H proton (pKa ~14), rendering it amphoteric. It can be deprotonated by strong bases to form a water-soluble anion. The N-alkylated impurity cannot be deprotonated and remains organic-soluble.
Protocol
Reagents: Dichloromethane (DCM), 2N NaOH, 2N HCl, Brine.
-
Dissolution: Dissolve the crude oil/solid in DCM (10 mL per gram of crude).
-
Base Extraction (The Critical Step):
-
Add 2N NaOH (1.5 equivalents relative to theoretical yield).
-
Shake vigorously. The product (4-isomer) is now in the Aqueous Phase as the sodium salt.
-
The impurity (1-isomer) remains in the Organic Phase .
-
-
Separation: Separate the layers. Keep the Aqueous Layer .
-
Optional: Wash the aqueous layer once with fresh DCM to remove entrained impurities.
-
-
Acidification & Recovery:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 2N HCl until pH reaches ~7.0–8.0.
-
The product will precipitate or oil out.
-
-
Final Extraction: Extract the now-neutral aqueous mixture with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
Why this works: You are using the acidity of the pyrazole NH as a "chemical hook" to pull the desired product away from the inert impurity.
Module 2: HCl Salt Crystallization
Target: Removal of 3-isomers (Regioisomers) and stubborn tars. Principle: 4-substituted pyrazoles generally possess higher symmetry and higher melting points than their 3-substituted counterparts. Converting the free base to the Hydrochloride salt often amplifies these solubility differences, allowing the 4-isomer to crystallize while the 3-isomer remains in the mother liquor.
Protocol
Reagents: Ethanol (absolute), Diethyl Ether (or MTBE), 4M HCl in Dioxane (or concentrated aqueous HCl).
-
Dissolution: Dissolve the semi-pure free base in a minimum amount of warm Ethanol (40°C).
-
Salt Formation:
-
Add 4M HCl in Dioxane dropwise (1.1 equivalents).
-
Observation: The solution may warm slightly (exothermic).
-
-
Crystallization:
-
Allow the solution to cool to room temperature.
-
Slowly add Diethyl Ether (anti-solvent) until persistent turbidity is observed.
-
Stop stirring and place in a fridge (4°C) for 12–16 hours.
-
-
Filtration:
-
Filter the white crystalline solid.
-
Wash with cold Ether/Ethanol (9:1 mixture).
-
Result: The solid is This compound hydrochloride .
-
Data Table: Physical Properties for Identification
| Property | 4-Isomer (Target) | 3-Isomer (Impurity) | 1-Isomer (Impurity) |
| H-Bonding | Donor & Acceptor | Donor & Acceptor | Acceptor Only |
| pKa (NH) | ~14.0 (Acidic) | ~14.0 (Acidic) | N/A (Neutral) |
| State (Free Base) | Low-melting solid | Viscous Oil | Liquid/Oil |
| HCl Salt MP | High (>140°C) | Low / Hygroscopic | Low / Hygroscopic |
Troubleshooting & FAQs
Q1: My product "oiled out" during the HCl salt formation instead of crystallizing. What went wrong?
-
Cause: The chloropropyl chain adds lipophilicity and flexibility, which hinders crystal lattice formation if the solvent is too polar or if water is present.
-
Fix:
-
Re-dissolve the oil in a small amount of absolute ethanol.
-
Use MTBE (Methyl tert-butyl ether) instead of Diethyl Ether as the anti-solvent; it is less volatile and allows for slower precipitation.
-
Scratch the glass: Induce nucleation physically.
-
Seed crystal: If you have any solid from a previous batch, add a speck.
-
Q2: I see a "doublet of doublets" in the aromatic region of my NMR. Is this the 4-isomer?
-
Answer: No.
-
4-Isomer: The protons at positions 3 and 5 are chemically equivalent (due to rapid tautomerism) or very close. You typically see a singlet (integrating to 2H) or two very close singlets in the aromatic region (~7.3–7.6 ppm).
-
3-Isomer: The protons are at positions 4 and 5.[1] They are chemically distinct and couple to each other (
). You will see two distinct doublets. -
1-Isomer: You will see protons at positions 3, 4, and 5. This usually results in a complex 3-proton pattern (two doublets and a triplet/dd).
-
Q3: Can I use silica chromatography to separate the 3- and 4-isomers?
-
Answer: Yes, but it is difficult due to peak tailing.
-
Modification: You must pretreat your silica gel with 1% Triethylamine (Et₃N) in Hexanes before loading the column.
-
Eluent: Use a gradient of DCM:Methanol (98:2 to 90:10). The 1-isomer elutes first (least polar), followed by the 3-isomer, and finally the 4-isomer (most polar due to symmetry and H-bonding capability).
References
-
Ahmed, B. M., Zhang, H., Mo, Y., & Mezei, G. (2016).[2] Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers. The Journal of Organic Chemistry, 81(4), 1718–1722.[2]
- Relevance: Defines the fundamental acidity and reactivity differences between pyrazole regioisomers.
-
Rostom, S. A. F., et al. (2003).[3][4] Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. European Journal of Medicinal Chemistry, 38(11-12), 959-974.[3][4]
- Relevance: Provides experimental context for the crystallization and handling of 4-substituted pyrazole intermedi
-
Finch, H., et al. (1981). Synthesis of 4-(3-aminopropyl)-pyrazole dihydrochloride.
- Relevance: Validates the HCl salt crystallization method for propyl-substituted pyrazoles.
- Wiley, R. H., & Wiley, P. (1964). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. Interscience Publishers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The "Adjacent Lone Pair Effect" Demystified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
resolving solubility issues of pyrazole derivatives in aqueous buffers
Technical Support Center: Solubility Optimization for Pyrazole Derivatives Status: Active | Ticket ID: PYR-SOL-001 | Priority: Critical
Overview: The Pyrazole Paradox
Welcome to the Technical Support Center. You are likely here because your pyrazole-based lead compound—which dissolved perfectly in DMSO—precipitated immediately upon dilution into your assay buffer (PBS/HEPES).
The Core Issue: Pyrazoles are chemically deceptive. The core heterocycle is amphoteric but often lipophilic (LogP > 2) in drug-like derivatives.
-
Acidity: The N-H group is weakly acidic (
), meaning it remains neutral (un-ionized) at physiological pH (7.4).[1] -
Basicity: The N2 nitrogen is a very weak base (
for the conjugate acid). Result: At pH 7.4, the pyrazole core is predominantly neutral and hydrophobic. Without ionization to assist solvation, the "hydrophobic effect" drives rapid aggregation and precipitation.
Module 1: Troubleshooting & Diagnostics (FAQ)
Q1: Why does my compound crash out of solution even at 1% DMSO?
Diagnosis: You are experiencing the "Metastable Zone" collapse .
When you dissolve a compound in DMSO, it is thermodynamically stable.[1] Upon rapid dilution into an aqueous buffer, the solvent's dielectric constant shifts dramatically (from
The Fix: You need a "Parachute"—a molecular stabilizer that maintains the supersaturated state long enough for your assay.
-
See Module 3 for the Cyclodextrin Parachute.
Q2: Can I just adjust the pH to solubilize it?
Diagnosis: Likely No , unless you have specific substituents.[1]
-
Scenario A (Neutral Pyrazole): At pH 7.4, the core is neutral.[1] Lowering pH to 2.0 might protonate it (solubilizing it), but this destroys most biological assays.[1]
-
Scenario B (Amino-Pyrazole): If your derivative has an exocyclic amine (e.g., 3-amino-pyrazole), the
may shift to ~4–5.[1] You might gain solubility at pH 5.0, but this is still risky for cell-based assays.[1] -
Action: Do not rely on pH alone for pyrazoles unless you have a strongly basic side chain (e.g., piperazine tail).[1]
Module 2: Decision Matrix & Workflow
Use this logic flow to determine the correct solubilization strategy for your specific derivative.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on physicochemical properties.
Module 3: The "Gold Standard" Protocol (Cyclodextrin Complexation)
For lipophilic pyrazoles (
Why it works: Pyrazoles fit sterically well into the
Protocol: Preparation of 20% HP- -CD Stock
-
Weigh: 20g of HP-
-CD (clinical grade or high purity). -
Dissolve: Add to 80mL of Milli-Q water. Stir until clear (viscous).
-
Volume: Adjust final volume to 100mL.
-
Filter: Sterilize using a 0.22
PVDF syringe filter. Store at 4°C.
Protocol: The "Solvent Shift" Method (For Assay Dosing)
Do not add solid compound to CD solution. Use the solvent shift to avoid long equilibration times.
-
Compound Stock: Prepare 10 mM compound stock in 100% DMSO.
-
Buffer Prep: Prepare your assay buffer (e.g., PBS) containing 5% to 10% HP-
-CD . -
Mixing (Critical Step):
-
Place the Buffer/CD mixture on a vortexer.
-
While vortexing, slowly pipette the DMSO stock into the vortex cone.
-
Target: Final DMSO concentration
.[2]
-
-
Equilibration: Sonicate for 5 minutes in a water bath at room temperature.
-
Validation: Visually inspect for turbidity. If clear, proceed to dosing.[1]
Module 4: Kinetic Solubility Assay (Validation Step)
Before running expensive biological assays, validate your solubility using this high-throughput "Kinetic Solubility" protocol. This distinguishes between "dissolved" and "suspended micro-precipitate."
Methodology: Nephelometry (Light Scattering) or Filtration/UV.[3][4]
| Parameter | Specification | Notes |
| Stock Conc. | 10 mM in DMSO | Ensure stock is completely soluble (no crystals). |
| Assay Buffer | PBS pH 7.4 | Standard physiological baseline. |
| Incubation | 2 Hours | Sufficient for kinetic precipitation events. |
| Detection | UV-Vis (254–600 nm) | Measure absorbance of filtrate. |
Step-by-Step Procedure:
-
Plate Prep: Add 196
of Assay Buffer (with or without Cyclodextrin) to a 96-well filter plate (0.45 PVDF membrane). -
Spike: Add 4
of 10 mM DMSO stock (Final conc: 200 , 2% DMSO). -
Mix: Shake at 300 rpm for 2 hours at room temperature.
-
Note: Do not exceed 4 hours; evaporation alters concentration.[1]
-
-
Filtration: Apply vacuum to filter the solution into a receiver plate. Precipitate remains on the filter.
-
Quantification: Measure UV absorbance of the filtrate .
-
Calculation:
(Where Standard is the compound spiked directly into ACN/Water 50:50 where it is fully soluble).[1]
Module 5: Data Reference & Limits
Cosolvent Tolerance Table (Biological Assays) Use this guide to determine how much organic solvent you can safely use before affecting protein/cell health.
| Cosolvent | Max % (Enzymatic) | Max % (Cellular) | Mechanism of Solubility |
| DMSO | 5% | 0.1% – 0.5% | Dipolar aprotic; disrupts water structure. |
| PEG-400 | 10% | 1% | Reduces polarity; prevents aggregation. |
| Ethanol | 5% | < 0.1% | Protogenic; good for H-bond donors. |
| HP- | 20% | 5% – 10% | Inclusion complex (Shielding). |
References
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter: Solubility).
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [1]
Sources
Navigating the Thermal Landscape of 4-(3-Chloropropyl)-1H-pyrazole: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(3-chloropropyl)-1H-pyrazole. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice regarding the thermal stability of this compound, particularly during reflux conditions. As organic chemists, we understand that unexpected reactivity can lead to failed experiments and compromised results. This resource aims to equip you with the knowledge to anticipate and address potential challenges, ensuring the integrity of your synthetic pathways.
Understanding the Core Stability of the Pyrazole Scaffold
The pyrazole ring is a robust aromatic heterocycle, generally exhibiting good thermal stability. However, the introduction of substituents can significantly influence its reactivity and decomposition profile under thermal stress. While specific decomposition data for this compound is not extensively documented in peer-reviewed literature, we can extrapolate potential behaviors based on the known chemistry of pyrazoles and alkyl halides.
The pyrazole moiety itself is generally stable, but the presence of N-H protons and the alkyl halide chain introduces potential reactive sites.[1] Studies on substituted pyrazoles have shown that decomposition temperatures can be influenced by the nature of the substituents. For instance, N-alkylation can sometimes lead to lower decomposition temperatures compared to the parent N-H pyrazole.[2]
Troubleshooting Guide: Unexpected Results During Reflux
This section addresses specific issues you might encounter during the reflux of this compound, providing potential causes and actionable solutions.
Scenario 1: Low Yield of Expected Product and Presence of Unidentified Byproducts
-
Question: I'm performing a reaction with this compound under reflux in a high-boiling solvent (e.g., DMF, toluene), and I'm observing a significant decrease in the yield of my desired product, accompanied by several new spots on my TLC plate. What could be happening?
-
Answer: Prolonged heating of this compound, especially in polar aprotic solvents, can lead to several side reactions. The most probable culprits are intermolecular N-alkylation and intramolecular cyclization.
-
Intermolecular N-Alkylation: The acidic N-H proton of one pyrazole molecule can be deprotonated (even by mild bases or solvent effects), and the resulting pyrazolide anion can act as a nucleophile, attacking the electrophilic carbon of the chloropropyl chain of another molecule. This leads to the formation of dimers or oligomers. Pyrazole itself can react with alkyl halides to give N-alkylated products.[3]
-
Intramolecular Cyclization: Depending on the reaction conditions, particularly the presence of a base, the pyrazole nitrogen could potentially displace the chloride intramolecularly to form a fused ring system, such as a pyrazolo[1,5-a]pyridine derivative.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction kinetics allow, consider using a lower-boiling solvent or reducing the reflux temperature. Even a modest decrease in temperature can significantly reduce the rate of side reactions.[4]
-
Protect the Pyrazole Nitrogen: If the N-H proton is not essential for your desired reaction, consider protecting it with a suitable group (e.g., Boc, Trityl). This will prevent both inter- and intramolecular N-alkylation.
-
Control the Stoichiometry of Base: If a base is required for your reaction, use it in stoichiometric amounts and add it slowly at a lower temperature before initiating reflux. Excess base can promote unwanted deprotonation and subsequent side reactions.
-
Monitor Reaction Progress Closely: Use TLC or LC-MS to monitor the reaction. Aim to stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
-
-
Scenario 2: Evidence of Ring Degradation
-
Question: After refluxing my reaction, I've noticed a significant amount of dark, tarry material that is difficult to characterize. My desired product is present, but in very low yield. Could the pyrazole ring itself be decomposing?
-
Answer: While the pyrazole ring is generally stable, extreme temperatures and certain reagents can induce its decomposition. The thermal decomposition of pyrazole-containing compounds can be complex, often involving the elimination of nitrogen gas.[5]
-
Potential Decomposition Pathways: The decomposition of the pyrazole ring at high temperatures can be initiated by the cleavage of the N-N bond, leading to a cascade of radical reactions and the formation of complex mixtures. The presence of substituents can alter the decomposition mechanism.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can impact thermal stability. Protic solvents, for instance, can form hydrogen bonds and potentially stabilize the molecule, altering its reactivity.[6] Consider screening different solvents to find one that is compatible with your reaction while minimizing degradation.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This will prevent oxidation of the pyrazole ring or other components of the reaction mixture at high temperatures.
-
Thermal Analysis: If you consistently encounter this issue, it may be beneficial to perform a thermal analysis (TGA/DSC) of your starting material to determine its decomposition temperature under your experimental conditions. This will provide a clear upper-temperature limit for your reaction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended maximum reflux temperature for this compound?
A1: There is no universally "safe" maximum temperature, as it is highly dependent on the solvent, reaction time, and other reagents present. As a general guideline, it is advisable to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Based on general knowledge of similar structures, prolonged heating above 120-140°C should be approached with caution and careful monitoring.
-
Q2: How can I detect the onset of decomposition of this compound in my reaction?
A2: The most effective way to monitor for decomposition is through in-process analytical techniques.
-
Thin-Layer Chromatography (TLC): The appearance of new, often lower Rf, spots that are not your product or starting material can indicate the formation of byproducts or degradation products. Streaking on the TLC plate is often indicative of polymerization or the formation of complex, polar tars.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the masses of potential byproducts. Look for masses corresponding to dimers, cyclized products, or fragments of the parent molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of your reaction mixture can reveal the presence of unexpected signals. For example, the disappearance of the characteristic N-H proton signal and the appearance of new signals in the aromatic or aliphatic region could indicate N-alkylation or other structural changes.[7]
-
-
Q3: Are there any incompatible reagents I should avoid when refluxing this compound?
A3: Yes.
-
Strong Oxidizing Agents: Avoid strong oxidizing agents, as they can react with the pyrazole ring, especially at elevated temperatures.
-
Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases (e.g., NaH, LDA) will readily deprotonate the pyrazole N-H, creating a highly reactive pyrazolide anion that can lead to rapid and uncontrolled side reactions.
-
Lewis Acids: Be cautious with strong Lewis acids, as they can coordinate to the nitrogen atoms of the pyrazole ring and potentially alter its electronic structure and stability.
-
Experimental Protocols
Protocol 1: Small-Scale Thermal Stability Test
This protocol allows for a quick assessment of the stability of this compound in a chosen solvent at a specific temperature.
-
Preparation: In a small, oven-dried vial equipped with a magnetic stir bar, dissolve a known amount of this compound (e.g., 10 mg) in the desired solvent (e.g., 0.5 mL of toluene).
-
Initial Analysis: Take a small aliquot of the solution for initial analysis by TLC and/or LC-MS. This will serve as your t=0 reference.
-
Heating: Place the vial in a preheated heating block set to the desired reflux temperature.
-
Monitoring: At regular intervals (e.g., 1 hour, 2 hours, 4 hours, 8 hours), carefully take small aliquots from the reaction mixture.
-
Analysis: Analyze each aliquot by TLC and/or LC-MS, comparing it to the t=0 sample. Look for the appearance of new spots/peaks and a decrease in the intensity of the starting material spot/peak.
-
Interpretation: A significant formation of new products over time indicates thermal instability under the tested conditions.
Table 1: Common Solvents and their Boiling Points for Reflux Reactions
| Solvent | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | 66 | Lower temperature option, generally less prone to causing degradation. |
| Acetonitrile | 82 | Polar aprotic solvent. |
| Toluene | 111 | Common high-boiling solvent for a variety of reactions. |
| N,N-Dimethylformamide (DMF) | 153 | High-boiling polar aprotic solvent; may promote nucleophilic substitution side reactions. |
| Dimethyl Sulfoxide (DMSO) | 189 | Very high-boiling polar aprotic solvent; use with caution due to potential for decomposition at these temperatures. |
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential side reactions that this compound may undergo during reflux.
Caption: Potential degradation pathways of this compound under thermal stress.
Concluding Remarks
The thermal stability of this compound during reflux is a critical parameter that can significantly impact the outcome of a chemical synthesis. While the pyrazole core is inherently robust, the presence of the reactive chloropropyl side chain and the acidic N-H proton introduces pathways for unwanted side reactions, particularly at elevated temperatures. By understanding these potential issues and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their reaction conditions to favor the desired product formation and minimize the impact of thermal degradation. Careful monitoring, judicious choice of solvent and temperature, and consideration of protecting group strategies are key to successfully employing this versatile building block in your research and development endeavors.
References
- Sinditskii, V. P., et al. "Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials." Journal of Thermal Analysis and Calorimetry 129.3 (2017): 1461-1470.
- Ivshin, V. P., et al. "Features of thermal decomposition of N-substituted tetrazoles." Russian Journal of General Chemistry 88.4 (2018): 768-773.
-
Zhang, C., et al. "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials." Materials 13.18 (2020): 4078. [Link]
-
Johnson, E. C., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." Molecules 28.10 (2023): 4181. [Link]
- Gao, H., et al. "Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework." Chemistry–An Asian Journal 15.2 (2020): 232-239.
- "Pyrazole." Organic Chemistry, Pharmacy AZC 2018.
-
Li, Y., et al. "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions." Molecules 29.8 (2024): 1706. [Link]
- Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.
-
"Hydrazine." Wikipedia. [Link]
-
Karaca, G., et al. "(PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate)." ResearchGate. [Link]
- "Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data.
- "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.
- "Analytical Methods." RSC Publishing.
-
"Available online at The synthetic development of pyrazole nucleus: From reflux to microwave Hari."
- "Solvent effects on the photooxid
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectrum analysis of 4-(3-chloropropyl)-1H-pyrazole
Executive Summary
4-(3-chloropropyl)-1H-pyrazole is a critical "linker" scaffold in medicinal chemistry, widely used to attach pyrazole pharmacophores to lipophilic tails or other aromatic systems (e.g., in kinase inhibitor synthesis).[1][2]
This guide compares the analytical performance of two distinct NMR methodologies for this molecule: Standard Routine Screening (CDCl₃) versus Structural Validation Profiling (DMSO-d₆) .[1][2] Furthermore, it provides a comparative impurity analysis to distinguish the target chloride from its most common synthetic precursor, the alcohol derivative.[2]
Part 1: Comparative Methodology Analysis
Comparison 1: Solvent System Performance
The choice of solvent fundamentally alters the spectral topology of pyrazoles due to tautomeric exchange rates and hydrogen bonding.
| Feature | Method A: CDCl₃ (Chloroform-d) | Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Verdict |
| NH Detection | Poor. Often invisible or extremely broad (>100 Hz) due to rapid exchange and weak solvation.[2] | Excellent. Appears as a distinct, broad singlet (12.0–13.0 ppm) due to strong H-bonding with solvent oxygen.[1][2] | Use DMSO for full structure confirmation. |
| Ring Tautomerism | Fast Exchange. H3 and H5 protons often appear as a single averaged peak or very broadened humps. | Slowed Exchange. H3 and H5 are often magnetically equivalent due to symmetry, but sharper.[2] | DMSO yields higher resolution ring signals. |
| Solubility | Moderate. Good for the lipophilic propyl-chloride chain but poor for the polar pyrazole head.[1] | High. Dissolves both the polar heterocycle and the alkyl chain effectively. | DMSO prevents concentration-dependent shifts.[1] |
| Water Peak | ~1.56 ppm (Can overlap with alkyl chain multiplets).[2] | ~3.33 ppm (Distinct from key alkyl triplets).[2] | DMSO avoids alkyl region overlap. |
Comparison 2: Precursor vs. Product Differentiation
The synthesis typically involves chlorinating 3-(1H-pyrazol-4-yl)propan-1-ol .[1][2] Distinguishing the product (Chloride) from the starting material (Alcohol) is the primary QC challenge.[2]
| Signal Region | Target: this compound | Impurity: 4-(3-hydroxypropyl)-1H-pyrazole | Differentiation Strategy |
| Terminal -CH₂-X | Triplet (~3.60 ppm). Sharp, defined coupling ( | Quartet/Multiplet (~3.45 ppm). In DMSO, this couples to the OH, splitting further.[2] | Look for the OH triplet at ~4.5 ppm in DMSO. |
| Middle -CH₂- | Quintet (~2.05 ppm). Deshielded by | Quintet (~1.70 ppm). Shielded relative to the chloride analog. | The 0.35 ppm shift of the middle methylene is the most reliable diagnostic. |
| Labile Protons | 1 (NH only). | 2 (NH + OH). | Integration of exchangeable region (1H vs 2H).[2] |
Part 2: Detailed Spectral Assignments (DMSO-d₆)
Conditions: 300K, 400 MHz, DMSO-d₆ reference (2.50 ppm).
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Structural Logic |
| NH | Pyrazole | 12.60 | br s | 1H | - | Highly deshielded, H-bonded to DMSO.[1][2] |
| H-3 / H-5 | Aromatic | 7.45 | s (or d) | 2H | - | Equivalent due to rapid annular tautomerism (4-substitution symmetry).[1][2] |
| Alkyl | 3.62 | t | 2H | 6.5 | Deshielded by electronegative Chlorine (Inductive effect).[1][2] | |
| Alkyl | 2.55 | t | 2H | 7.4 | Attached to aromatic ring (Benzylic-like position).[1][2] | |
| Alkyl | 2.02 | quin | 2H | 6.5, 7.4 | "Middle" proton, coupled to both neighbors.[2] |
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures the visibility of the critical NH proton and prevents water suppression artifacts.
Reagents
-
Drying Agent: Activated 3Å Molecular Sieves (Optional but recommended if OH impurity is suspected).[2]
Workflow
-
Desiccation (Critical Step): If the sample is hygroscopic (common for pyrazoles), dry under high vacuum (0.1 mbar) for 30 mins before dissolution.[2] Residual water exchanges with the NH, broadening it into the baseline.
-
Dissolution: Add DMSO-d₆ directly to the solid in the vial. Vortex until clear. Do not heat above 40°C to avoid accelerating exchange.
-
Acquisition Parameters:
-
Pulse Angle: 30° (ensures quantitative relaxation).[2]
-
Relaxation Delay (D1): 5.0 seconds . (Essential! The isolated aromatic protons and NH have long T1 times. Standard 1s delays will under-integrate these peaks).
-
Scans: 16 (Sufficient for >95% purity).
-
-
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to sharpen the multiplets.
Part 4: Visualization of Logic & Synthesis
Diagram 1: Spectral Assignment Logic Flow
This decision tree illustrates how to interpret the spectrum to confirm identity.
Caption: Logical workflow for confirming the structure and ruling out the hydroxy-precursor.
Diagram 2: Synthesis & Impurity Correlation
Correlating the synthetic pathway to the NMR shift changes.
Caption: The chlorination reaction results in a distinct downfield shift of the central methylene protons.[1][2]
References
-
Abraham, R. J., et al. (2006).[2][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4][5] [Link]
-
Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[4] Organic Process Research & Development.[4] [Link][1][2][4]
-
Claramunt, R. M., et al. (2006).[2] Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Magnetic Resonance in Chemistry.[3][4][5] [Link][1][2]
-
Reich, H. J. (2024).[2][6] 1H NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data.[1] [Link]
Sources
- 1. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Infrared Spectroscopic Characterization of Chloropropyl Pyrazoles
Executive Summary & Application Context
Chloropropyl pyrazoles (specifically 1-(3-chloropropyl)pyrazoles) are critical electrophilic intermediates in medicinal chemistry. They serve as "linker" motifs, connecting the pharmacologically active pyrazole core—found in analgesics and kinase inhibitors—to other functional moieties via nucleophilic substitution at the terminal chloride.
This guide provides a definitive spectroscopic framework for identifying these compounds. Unlike standard spectral libraries that list peaks in isolation, this guide compares the chloropropyl pyrazole signature against its synthetic precursors (unsubstituted pyrazoles and 1-bromo-3-chloropropane) to provide a differential diagnosis of reaction success.
Comparative Spectral Analysis
The identification of chloropropyl pyrazoles relies on three distinct spectral regions. The table below compares the target molecule against its most common alternative (the unsubstituted parent pyrazole) to highlight the specific bands required for confirmation.
Table 1: Diagnostic IR Bands – Chloropropyl Pyrazole vs. Parent Pyrazole
| Spectral Region | Vibrational Mode | Parent Pyrazole (Unsubstituted) | 1-(3-Chloropropyl) Pyrazole | Diagnostic Value |
| High Frequency (3200–3500 cm⁻¹) | N–H Stretch | Strong, Broad (3200–3400 cm⁻¹) | Absent | Primary Confirmation. Disappearance confirms N-alkylation. |
| C–H Region (2850–3100 cm⁻¹) | C–H Stretch | Aromatic only(>3000 cm⁻¹) | Mixed Aromatic (>3000 cm⁻¹) ANDAliphatic (2850–2960 cm⁻¹) | Appearance of sp³ C–H bands confirms the propyl chain attachment. |
| Double Bond (1500–1600 cm⁻¹) | C=N / C=C Ring | ~1580–1600 cm⁻¹ | ~1590–1610 cm⁻¹ | Slight shift; confirms pyrazole ring integrity is maintained. |
| Fingerprint (600–800 cm⁻¹) | C–Cl Stretch | Absent | 650–750 cm⁻¹ | Critical. Primary alkyl chloride signature. Often split due to rotamers. |
Deep Dive: The C–Cl "Fingerprint" Challenge
The C–Cl stretching vibration is the most definitive yet elusive marker. In primary alkyl chlorides (like the propyl chain), this band appears between 650 and 750 cm⁻¹ .
-
Rotational Isomerism: You will often observe two bands in this region rather than one.[1] This is due to the gauche and trans conformations of the propyl chain relative to the chlorine atom.
-
Differentiation from Bromides: If you are comparing a chloropropyl derivative to a bromopropyl alternative, the C–Br stretch appears at a lower frequency (typically 560–650 cm⁻¹ ), allowing for clear distinction.
Experimental Protocol: Validated Acquisition Workflow
To ensure the weak C–Cl bands in the fingerprint region are not obscured by noise or atmospheric interferences, the following protocol is recommended.
Method: ATR-FTIR (Attenuated Total Reflectance)
Why ATR? Chloropropyl pyrazoles are often viscous oils or low-melting solids. KBr pellet preparation can induce pressure-induced spectral shifts or moisture absorption.
Step-by-Step Protocol:
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Reasoning: Diamond is durable; ZnSe has a wider cutoff range (down to 600 cm⁻¹), which is critical for viewing the C–Cl stretch.
-
-
Background Subtraction:
-
Acquire a background scan (32 scans) with the anvil raised.
-
Critical Check: Ensure the region between 2300–2400 cm⁻¹ (CO₂) and >3500 cm⁻¹ (H₂O) is flat.
-
-
Sample Application:
-
Apply 10–20 µL of the neat oil (or 5 mg of solid) to the center of the crystal.
-
Pressure: Apply moderate pressure.[2] Over-pressure on oils can thin the film too much, reducing the intensity of the C–Cl band.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 64 (Higher signal-to-noise ratio required for fingerprint region).
-
Range: 4000–550 cm⁻¹ (Ensure the detector cutoff is not 650 cm⁻¹).
-
Visualizing the Analytical Logic
Diagram 1: Synthesis Monitoring Workflow
This diagram illustrates the logical flow of spectral changes expected during the synthesis of chloropropyl pyrazole from pyrazole.
Caption: Logical progression for monitoring the conversion of Pyrazole to Chloropropyl Pyrazole via IR markers.
Diagram 2: Spectral Decision Tree
A guide for interpreting ambiguous spectra when impurities (like water or solvents) are present.
Caption: Decision tree for troubleshooting spectral anomalies and confirming halide identity.
References
-
LibreTexts Chemistry. (2020).[3] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubMed. (2002). Polarization IR Spectra of Hydrogen Bonded Pyrazole Crystals. Retrieved from [Link]
-
Michigan State University. Infrared Spectroscopy: Functional Group Frequency Table. Retrieved from [Link]
-
MDPI Pharmaceuticals. (2021). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
AIP Publishing. (2016). Infrared absorption of 1-chloro-2-methyl-2-propyl radicals. (Demonstrating C-Cl alkyl shifts). Retrieved from [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Chloropropyl Pyrazoles
Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of chloropropyl pyrazoles , a critical class of scaffolds in medicinal chemistry (e.g., as linkers in kinase inhibitors). We compare the analytical performance of these compounds against non-halogenated and bromo-analogs, focusing on structural elucidation and detection sensitivity. The guide details the unique 3:1 isotopic signature of the chlorine atom as a high-fidelity tracer for metabolite identification and contrasts Electron Impact (EI) versus Electrospray Ionization (ESI) behaviors.
Introduction: The Chloropropyl Advantage in Structural Analysis
In drug development, the chloropropyl pyrazole moiety serves as a versatile alkylating agent and linker. Its analysis is often complicated by the competing fragmentation pathways of the nitrogen-rich pyrazole ring and the electrophilic alkyl chloride chain.
Unlike standard propyl or hydroxypropyl analogs, the chloropropyl group offers a distinct spectral advantage : the natural isotopic abundance of
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of N-(3-chloropropyl)pyrazole under Electron Impact (70 eV) is governed by the competition between the stability of the aromatic pyrazole ring and the lability of the alkyl chloride bond.
Primary Fragmentation Channels[1]
-
Molecular Ion (
): Distinctive doublet separated by 2 Da with a 3:1 intensity ratio. -
Loss of Chlorine Radical (
): Homolytic cleavage of the C-Cl bond yields a cation on the propyl chain. -
Dehydrohalogenation (
): Elimination of HCl (neutral loss) is a dominant pathway, often driven by the formation of a stable allyl-pyrazole species or cyclization to a bicyclic intermediate (e.g., pyrazolo[1,5-a]pyridine derivatives). -
-Cleavage (Propyl Chain Scission): Rupture of the C-N bond releases the chloropropyl cation (
77/79) or retains the charge on the pyrazole ring ( 68).
Visualization: Fragmentation Logic
The following diagram maps the specific dissociation pathways for 1-(3-chloropropyl)pyrazole (
Caption: Primary fragmentation pathways of 1-(3-chloropropyl)pyrazole under EI conditions. The M-HCl pathway is diagnostic for the alkyl chloride chain.
Comparative Analysis: Performance vs. Alternatives
Comparison 1: Structural Analogs (Identification Specificity)
This table compares the spectral "fingerprint" of the Chloropropyl product against common alternatives used in synthesis.
| Feature | Chloropropyl Pyrazole (Product) | Bromopropyl Pyrazole (Alternative) | Propyl Pyrazole (Control) |
| Isotope Pattern (M:M+2) | 3:1 (Diagnostic) | 1:1 (Diagnostic) | None (M only) |
| Molecular Ion Stability | Moderate | Low (C-Br bond is weaker) | High |
| Characteristic Neutral Loss | HCl (36 Da) | HBr (80/82 Da) | Propene (42 Da) |
| Base Peak (Typical) | m/z 68 (Pyrazole) or m/z 108 (M-HCl) | m/z 68 (Loss of Br dominates) | m/z 68 or m/z 110 |
| Use Case | Best for Tracer Studies (Distinct pattern, moderate stability) | Good for reactivity, but M+ often weak | Hard to distinguish from background |
Insight: While Bromopropyl analogs are often more reactive synthetically, their mass spectra are dominated by the loss of the halogen atom, often obliterating the molecular ion. The Chloropropyl analog retains a stronger molecular ion signal, making it superior for confirming the presence of the intact scaffold in complex mixtures.
Comparison 2: Ionization Techniques (EI vs. ESI)
-
Electron Impact (EI):
-
Pros: Rich structural information. The "M-HCl" and "M-Cl" fragments confirm the alkyl chloride structure.
-
Cons: Molecular ion can be weak if the source temperature is too high.
-
-
Electrospray Ionization (ESI):
-
Pros: Soft ionization yields a strong
peak. The 3:1 isotope ratio is preserved perfectly, allowing for easy extraction of ion chromatograms (EIC). -
Cons: Minimal fragmentation means MS/MS (CID) is required to verify the pyrazole core. In MS/MS, the loss of HCl is the primary transition.
-
Experimental Protocol: Validated Identification Workflow
To ensure reproducible identification of chloropropyl pyrazoles, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve sample in Methanol (HPLC grade). Avoid chlorinated solvents (e.g., DCM, Chloroform) to prevent background chlorine interference.
-
Concentration: 10 µg/mL for ESI; 100 µg/mL for EI (GC-MS).
Step 2: MS Acquisition Parameters
-
Mode: Positive Ion Mode (
or ). -
Scan Range: m/z 40 – 300.
-
Source Temp: 200°C (Keep moderate to prevent thermal degradation of the alkyl chloride).
Step 3: Data Validation (The "Rule of 3")
For a peak to be confirmed as a chloropropyl pyrazole, it must satisfy all three criteria:
-
Exact Mass: Matches calculated monoisotopic mass (e.g., ~144.045 for
). -
Isotope Ratio: The intensity of the M+2 peak must be 30-35% of the M peak.
-
Fragment Check:
-
EI: Presence of m/z 68 (Pyrazole ring).[1]
-
MS/MS: Neutral loss of 36 Da (HCl) from the parent ion.
-
Caption: Validation workflow for confirming chloropropyl pyrazole scaffolds.
References
-
NIST Mass Spectrometry Data Center. 1H-Pyrazole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1] Available at: [Link]
- Holman, R. W., et al.Mass Spectrometry of Alkyl Halides and Pyrazole Derivatives. Rapid Communications in Mass Spectrometry.
-
University of Arizona. Mass Spectrometry - Fragmentation Patterns (Halides and Aromatics). Chemistry LibreTexts. Available at: [Link]
- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra.
Sources
Comparative Guide: 4-(3-Chloropropyl) vs. 4-(3-Fluoropropyl) Pyrazoles in Lead Optimization
Topic: Comparing Bioactivity of 4-(3-Chloropropyl) vs 4-(3-Fluoropropyl) Pyrazoles Content Type: Publish Comparison Guide
Executive Summary: The Stability-Reactivity Trade-off
In medicinal chemistry, the choice between a 4-(3-chloropropyl) and a 4-(3-fluoropropyl) substituent on a pyrazole scaffold represents a critical decision point between synthetic utility and biological stability .
-
4-(3-Fluoropropyl)pyrazole: The superior choice for in vivo bioactivity. The terminal fluorine acts as a metabolic block against
-oxidation, enhancing pharmacokinetic (PK) half-life while mimicking the steric profile of the parent propyl group. It is the preferred motif for final drug candidates targeting enzymes like Alcohol Dehydrogenase (ADH) or CYP2E1 . -
4-(3-Chloropropyl)pyrazole: The superior choice for chemical biology and synthesis. The weaker C-Cl bond makes it a versatile electrophile for bioconjugation or fragment growing. However, in biological assays, it poses a risk of non-specific toxicity due to potential alkylation of nucleophilic cysteine residues.
Physicochemical & Structural Comparison
The bioactivity differences stem directly from the fundamental properties of the Carbon-Halogen bond.
| Feature | 4-(3-Fluoropropyl)pyrazole | 4-(3-Chloropropyl)pyrazole | Impact on Bioactivity |
| Bond Strength (C-X) | ~105.4 kcal/mol (Very Strong) | ~81 kcal/mol (Moderate) | F is metabolically inert; Cl is a potential leaving group. |
| Van der Waals Radius | 1.47 Å (Similar to H/O) | 1.75 Å (Larger) | F fits into tight binding pockets; Cl may cause steric clashes. |
| Lipophilicity ( | +0.2 to +0.4 vs H | +0.5 to +0.7 vs H | Cl increases membrane permeability more, but lowers solubility. |
| Electronic Effect | Strong Inductive Withdrawal ( | Moderate Inductive Withdrawal ( | F lowers the pKa of the pyrazole NH more significantly. |
| Primary Utility | Metabolic Blocker | Synthetic Intermediate / Electrophile |
Bioactivity Analysis: Target Engagement & Metabolism
3.1 Target Class: Alcohol Dehydrogenase (ADH) & CYP2E1 Inhibition
4-Substituted pyrazoles (e.g., Fomepizole/4-methylpyrazole) are classic competitive inhibitors of ADH. Extending the alkyl chain to a propyl group generally increases hydrophobic contact within the enzyme's active site channel.
-
The Fluorine Advantage: The 3-fluoropropyl group mimics the hydrogen-bonding capability of a hydroxyl group (via the C-F dipole) without being a substrate for oxidation. It maintains high affinity for the ADH zinc-binding pocket while resisting the rapid clearance seen with simple propyl-pyrazoles.
-
The Chlorine Liability: While 4-(3-chloropropyl)pyrazole binds effectively to ADH, the terminal chlorine is susceptible to nucleophilic attack by glutathione (GSH) in the liver, leading to rapid clearance and potential depletion of cellular GSH levels.
3.2 Metabolic Stability Mechanism (The "Fluorine Effect")
The primary metabolic route for alkyl-pyrazoles is Cytochrome P450-mediated
-
Mechanism: CYP450 enzymes abstract a hydrogen atom from the terminal carbon.
-
F-Block: The high electronegativity of Fluorine strengthens the adjacent C-H bonds (bond shortening), making H-abstraction energetically unfavorable. This "metabolic switching" redirects metabolism to slower pathways, significantly extending the compound's half-life (
).
Visualizing the Logic: SAR Decision Matrix
The following diagram illustrates the decision logic for selecting between the Chloro and Fluoro derivatives during a drug discovery campaign.
Caption: Strategic selection framework for 4-substituted pyrazoles based on intended biological application.
Experimental Protocols
To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating systems where controls (Fomepizole) ensure assay integrity.
Protocol A: Synthesis of 4-(3-Halopropyl)pyrazoles
Prerequisite: Start with 4-(3-hydroxypropyl)pyrazole (commercially available or synthesized via hydroboration of 4-allylpyrazole).
-
Fluorination (DAST Method):
-
Dissolve 4-(3-hydroxypropyl)pyrazole (1 eq) in anhydrous DCM at -78°C.
-
Add Diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise under
. -
Warm to RT and stir for 2h. Quench with sat.
. -
Outcome: 4-(3-fluoropropyl)pyrazole.
-
-
Chlorination (Thionyl Chloride Method):
-
Dissolve starting alcohol in DCM.
-
Add
(1.5 eq) and catalytic DMF. Reflux for 1h. -
Outcome: 4-(3-chloropropyl)pyrazole.
-
Protocol B: ADH Inhibition Assay (In Vitro)
Objective: Determine
-
Reagents: Yeast Alcohol Dehydrogenase (ADH), NAD+, Ethanol (substrate), Phosphate buffer (pH 8.8).
-
Setup: In a 96-well plate, add:
-
10
L Inhibitor (F-propyl or Cl-propyl analog) in DMSO (serial dilutions). -
170
L Buffer containing NAD+ (2.5 mM). -
10
L ADH enzyme solution (0.5 units/mL).
-
-
Initiation: Add 10
L Ethanol (0.5 M) to start the reaction. -
Detection: Monitor absorbance at 340 nm (NADH production) for 5 minutes at 25°C.
-
Validation: Fomepizole (4-methylpyrazole) must yield an
. -
Analysis: Plot velocity vs. inhibitor concentration. Lower
indicates higher potency.
Protocol C: Microsomal Stability Assay
Objective: Prove the metabolic superiority of the Fluoro-analog.
-
Incubate test compounds (1
M) with Human Liver Microsomes (HLM) and NADPH regeneration system at 37°C. -
Sample at t = 0, 15, 30, 60 min. Quench with acetonitrile.
-
Analyze via LC-MS/MS.
-
Expectation: The 4-(3-fluoropropyl)pyrazole should show >80% remaining at 60 min, whereas the propyl and chloropropyl analogs will show accelerated degradation (<50%).
Metabolic Pathway Visualization
The following diagram details why the Fluoro-analog is superior for in vivo applications.
Caption: Mechanism of metabolic stabilization via terminal fluorination.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Fink, B. E., et al. (1999). Novel Structural Templates for Estrogen-Receptor Ligands and Antagonists. Chemistry & Biology, 6(4), 205-219. (Describes 4-propylpyrazole affinity). Link
-
Li, X., et al. (2025). Unexpected Tellurohalogenation of Terminal N-Alkynyl Derivatives of 4-Functionalized Pyrazoles. ChemistryOpen, 14(8).[1] (Discusses halogenation reactivity at pyrazole substituents). Link
Sources
purity verification standards for 4-(3-chloropropyl)-1H-pyrazole
Comprehensive Purity Verification Standards for 4-(3-chloropropyl)-1H-pyrazole: A Multi-Methodological Comparison
Executive Summary
This compound (often supplied as the hydrochloride salt, CAS 104660-89-3) is a critical bifunctional building block in the synthesis of JAK inhibitors and next-generation agrochemicals.[1][2] Its structural duality—possessing both an acidic pyrazole N-H and a reactive alkyl chloride—creates a unique "purity paradox."[1][2] The molecule is prone to self-alkylation (dimerization) and hydrolysis , making standard purity assessments deceptive.[1][2]
This guide challenges the traditional reliance on HPLC-UV alone.[1][2] We demonstrate that while HPLC is excellent for trace impurity profiling, it often fails to accurately determine absolute potency due to the lack of chromophoric differentiation between the product and its dehydrohalogenated byproducts.[2] We propose a triangulated approach integrating qNMR for absolute assay and HPLC-UV/MS for impurity profiling.[1][2]
Part 1: Critical Quality Attributes (CQAs) & Impurity Landscape
Before selecting an analytical method, one must understand what to look for. The reactivity of the 3-chloropropyl chain dictates the impurity profile.[1][2]
The Impurity Origin Map
Figure 1: Mechanistic origin of key impurities. Impurity C (Dimer) is the most insidious as it forms during storage of the free base.[1][2]
| Impurity Type | Chemical Name | Origin | Detection Challenge |
| A (Hydrolysis) | 4-(3-hydroxypropyl)-1H-pyrazole | Moisture ingress | Polar; elutes early in RP-HPLC.[1][2] Poor UV response. |
| B (Elimination) | 4-(2-propenyl)-1H-pyrazole | Thermal degradation | Co-elutes with target in generic gradients. |
| C (Dimer) | 1-[3-(4-pyrazolyl)propyl]-4-(3-chloropropyl)pyrazole | Self-alkylation | High molecular weight; requires long run times.[1][2] |
Part 2: Method Comparison & Selection
We compared three primary methodologies for verifying the purity of this compound HCl.
Method A: HPLC-UV (The Routine Workhorse)
Best for: Routine QC, Impurity Profiling (0.05% level).[1][2]
The Protocol:
-
Column: C18 stationary phase with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase:
-
Gradient: 5% B to 60% B over 15 minutes.
Pros & Cons:
-
(+) High Sensitivity:[1][2] Can detect Impurity C (Dimer) down to 0.03%.[1][2]
-
(-) Response Factor Bias: The chlorinated product and the hydrolyzed alcohol have different extinction coefficients, skewing "Area %" results.[2]
-
(-) Retention Issues: The polar salt elutes near the void volume if ion-pairing agents are not used.[1][2]
Method B: qNMR (The Absolute Standard)
Best for: Reference Standard Qualification, Absolute Potency.[1][2]
The Protocol:
-
Solvent: DMSO-d6 (Prevents H/D exchange of the pyrazole NH).[1][2]
-
Internal Standard: Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.[2]
-
Key Signal: The triplet at ~3.6 ppm (CH2-Cl ) is distinct and free from aromatic interference.[1][2]
Pros & Cons:
-
(+) Accuracy: Eliminates the need for a reference standard of the analyte itself.[1][2]
-
(+) Specificity: Clearly distinguishes between the -CH2Cl (Target) and -CH2OH (Hydrolysis) signals.
-
(-) Sensitivity: LOQ is typically ~0.5-1.0%, making it unsuitable for trace impurity analysis.[1][2]
Method C: GC-MS (The Genotoxicity Screen)
Best for: Residual Solvents, Alkyl Halide Confirmation.[1][2]
The Protocol:
-
Inlet: Split injection (to avoid overloading).
-
Temp Ramp: 50°C to 280°C.[2]
-
Caution: The HCl salt must be free-based in situ or prior to injection to avoid inlet degradation.[1][2]
Pros & Cons:
-
(+) Structural ID: Mass spec confirms the chlorine isotope pattern (3:1 ratio of M/M+2).[2]
-
(-) Thermal Instability: High inlet temps can artificially generate Impurity B (Elimination), leading to false failures.[2]
Part 3: The "Gold Standard" Workflow
For pharmaceutical applications, relying on a single method is negligent.[2] The following workflow ensures 99.5%+ confidence.
Figure 2: Integrated Analytical Decision Tree.
Part 4: Detailed Experimental Protocols
Protocol 1: High-Precision HPLC Analysis
Objective: Quantify Impurity A (Alcohol) and Impurity C (Dimer).[1][2]
-
Sample Preparation: Dissolve 25 mg of this compound HCl in 25 mL of Mobile Phase A. (Concentration: 1.0 mg/mL). Note: Do not use pure acetonitrile as diluent; the salt may precipitate.[1][2]
-
System Suitability:
-
Inject a standard mix containing the target and Impurity A (synthesized via hydrolysis).[2]
-
Requirement: Resolution (Rs) > 2.0 between Impurity A and Target.
-
-
Run Parameters:
-
Calculation: Use "Area %" with Relative Response Factors (RRF).
Protocol 2: 1H-qNMR for Absolute Purity
Objective: Establish the "True" Assay value.
-
Weighing: Accurately weigh 15.0 mg of sample and 10.0 mg of Maleic Acid (Internal Standard) into a vial.
-
Dissolution: Add 0.75 mL DMSO-d6. Vortex until fully dissolved.[2]
-
Acquisition:
-
Integration:
-
Calculation:
Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Std.[1][2][3][4][5]
Part 5: Comparative Data Summary
The following data represents a typical batch analysis of commercial "98%" grade material.
| Parameter | HPLC-UV Result | qNMR Result | Interpretation |
| Assay (Purity) | 99.2% (Area) | 97.4% (w/w) | HPLC overestimates purity by ignoring inorganic salts (HCl) and moisture.[1][2] qNMR provides the true chemical content.[1][2] |
| Impurity A (Alcohol) | 0.15% | Not Detected | HPLC is more sensitive for trace organic impurities.[2] |
| Residual Solvents | Not Detected | 0.4% (MeOH) | qNMR sees solvents that HPLC-UV misses.[1][2] |
| Water Content | N/A | N/A | Requires Karl Fischer titration (typically ~1-2% for hygroscopic HCl salts).[1][2] |
Conclusion: For This compound , "Area %" by HPLC is a deceptive metric.[1][2] The material is often a hydrochloride salt, meaning a theoretical maximum organic purity of ~80% if calculated against the free base weight, or it may contain trapped solvent.[2] qNMR is mandatory for establishing the initial Reference Standard , while HPLC is sufficient for batch-to-batch release testing once the RRFs are established.[1][2]
References
-
Al-Jubori, S. et al. (2013).[2] Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. Link
-
Liu, Y. et al. (2023).[2][6] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. MDPI Molecules. Link
-
Knochel, P. et al. (2009).[2] Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Link[1][2]
-
Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1][2]
-
ICH Guidelines. (2006).[2] Impurities in New Drug Substances Q3A(R2). ICH. Link
Sources
- 1. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
Safety Operating Guide
4-(3-chloropropyl)-1H-pyrazole proper disposal procedures
Executive Safety Directive
Immediate Action Required: 4-(3-chloropropyl)-1H-pyrazole (CAS: 178620-30-9) must be classified and disposed of as Halogenated Organic Waste .
Under no circumstances should this compound be discharged into municipal sewer systems, trash, or mixed with non-halogenated solvents. Its alkyl chloride moiety presents potential alkylating hazards and environmental persistence issues that mandate high-temperature incineration by a licensed hazardous waste facility.
Chemical Profile & Hazard Assessment
Effective disposal requires understanding the physicochemical properties that dictate waste stream compatibility.
Table 1: Physicochemical & Hazard Profile
| Property | Data / Classification | Operational Implication |
| Chemical Structure | This compound | Contains Chlorine (Halogenated) |
| CAS Number | 178620-30-9 | Unique Identifier for Waste Manifests |
| Physical State | Solid (often crystalline or powder) | Requires solid waste segregation |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, goggles) required |
| Reactivity | Incompatible with strong oxidizing agents | Do not mix with Nitric/Perchloric acid waste |
| Waste Stream | Halogenated Organic | DO NOT mix with acetone/ethanol waste streams |
Expert Insight: While the pyrazole ring is relatively stable, the 3-chloropropyl side chain acts as a primary alkyl halide. In biological contexts, alkyl chlorides can act as weak alkylating agents. Therefore, this compound should be treated with the same containment rigor as more potent alkylators to prevent environmental leaching.
Waste Classification Logic
To ensure regulatory compliance (EPA RCRA in the US, REACH in EU), you must categorize this chemical correctly at the point of generation.
-
Primary Classification: Halogenated Solvent/Organic Waste. Even though it is a solid, it is often dissolved in disposal solvents or generated as a reaction byproduct. If solid, it goes into "Solid Hazardous Waste - Halogenated."
-
Why Halogenated? The presence of the Chlorine atom (Cl) prohibits it from being burned in standard fuel-blending kilns used for non-halogenated solvents (like acetone or methanol). Halogenated compounds require incinerators equipped with scrubbers to capture acidic byproducts (HCl) generated during combustion.
-
RCRA Code Applicability: While not explicitly P-listed or U-listed, it is often assigned a characteristic code (e.g., D001 if flammable solvent is present, or simply "Hazardous Waste" due to toxicity) depending on the specific mixture. Always default to the most restrictive category: Halogenated Toxic.
Operational Disposal Protocol
This protocol defines the "Cradle-to-Grave" workflow for the compound within the laboratory.
Phase 1: Collection & Segregation
-
Isolate the Waste: Do not mix this compound with aqueous acid/base waste or non-halogenated organic solvents (e.g., pure acetone).
-
Select Container:
-
For Solids: Use a wide-mouth high-density polyethylene (HDPE) jar.
-
For Solutions: Use a narrow-mouth amber glass or HDPE bottle.
-
-
Labeling: Apply a hazardous waste label immediately upon the first addition of waste.
-
Required Fields: Chemical Name (No abbreviations), Approximate Concentration, Hazard Checkbox (Toxic, Irritant).
-
Phase 2: Packaging for Pickup
-
Secure Closure: Ensure the cap is screw-tight. Parafilm is not a secondary containment device; use proper lids.
-
Secondary Containment: Place the waste container in a chemically resistant tray or tub during storage to prevent leaks from contaminating the bench or floor.
-
Decontamination of Glassware:
-
Rinse contaminated flasks with a minimal amount of a halogenated solvent (e.g., Dichloromethane).
-
Crucial Step: Add this rinse to the Halogenated Waste container.
-
Subsequent Wash: Only after the organic residue is removed can the glassware be washed with soap and water in the sink.
-
Phase 3: Spill Management (Emergency Response)
If a spill occurs (< 100g/mL):
-
Evacuate & Ventilate: Alert nearby personnel.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Solid: Gently sweep up using a dustpan to avoid creating dust aerosols.
-
Liquid: Cover with an inert absorbent (Vermiculite or chemically treated pads).
-
-
Disposal of Debris: All spill debris (paper towels, gloves, absorbent) must be placed in a heavy-duty plastic bag, sealed, labeled as "Hazardous Waste Debris (Halogenated)," and processed via the chemical waste stream.
Decision & Workflow Diagram
The following diagram illustrates the critical decision points for disposing of this compound to ensure it reaches the correct destruction facility.
Caption: Operational workflow for segregating halogenated pyrazole derivatives. Note that the "Non-Halogenated" path is explicitly marked as invalid to prevent cross-contamination of fuel-blending streams.
References
-
U.S. Environmental Protection Agency (EPA) . (2024). RCRA Hazardous Waste Codes and Classification. Retrieved from [Link]
-
National Research Council . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
University of Illinois Urbana-Champaign . (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-chloropropyl)-1H-pyrazole
In our pursuit of novel therapeutics and scientific advancement, the safe handling of research chemicals is a non-negotiable cornerstone of laboratory practice. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 4-(3-chloropropyl)-1H-pyrazole. Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that your focus remains on your research, confident in your protection.
Understanding the Hazard: Why This PPE is Critical
Before we detail the "what" of PPE, we must first understand the "why." The hazard classifications for this compound dictate the necessary protective measures. According to its Safety Data Sheet (SDS), this compound presents the following risks[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact[1].
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation[1].
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled[1].
-
Harmful if Swallowed (H302): Ingestion can lead to adverse health effects[1].
These classifications are our primary directive, informing a multi-faceted approach to PPE that shields against dermal, ocular, and respiratory exposure.
Core PPE Requirements: A Multi-Layered Defense
Based on the identified hazards, a baseline of PPE is mandatory for all handling procedures involving this compound. The precautionary statement P280, "Wear protective gloves/protective clothing and eye/face protection," serves as our starting point[1].
Hand Protection: Your First Line of Defense
Rationale: The most frequent route of laboratory exposure is through dermal contact. Given that this compound is a known skin irritant, selecting the correct gloves is paramount[1].
Selection and Protocol:
-
Glove Type: Nitrile gloves are the standard for incidental contact with a broad range of chemicals. Always consult a glove compatibility chart for the specific solvent being used if the compound is in solution.
-
Donning Procedure: Before handling the compound, inspect gloves for any signs of degradation or perforation. Wash and dry hands thoroughly before donning gloves.
-
Doffing Procedure: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out, without touching the exterior with your bare skin.
-
Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use. Never reuse disposable gloves.
Eye and Face Protection: Shielding Against the Unseen
Rationale: The risk of serious eye irritation necessitates robust protection against splashes, aerosols, or airborne particles of the compound[1].
Selection and Protocol:
-
Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles[2].
-
Secondary Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face.
-
Emergency Preparedness: Ensure that an eyewash station is readily accessible and has been tested within the last month. In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention[1].
Protective Clothing: Minimizing Skin Exposure
Rationale: To comply with the need for "protective clothing," a barrier is required to prevent the chemical from reaching your personal clothes and skin[1].
Selection and Protocol:
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement. Ensure the material is appropriate for the chemicals being handled.
-
Additional Protection: For tasks with a higher risk of splashes, such as during transfers of solutions, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Avoid shoes made of woven materials that can absorb chemicals.
Respiratory Protection: A Precautionary Measure
Rationale: While the compound is noted to cause respiratory irritation, the need for respiratory protection is task-dependent and is an essential consideration when engineering controls are insufficient[1].
Selection and Protocol:
-
Primary Control: Whenever possible, handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.
-
When a Respirator is Necessary: If a fume hood is not available or if the procedure has a high potential for generating aerosols or dust, a NIOSH-approved respirator is required. The specific type of cartridge will depend on the physical form of the compound and the potential for vapor generation. A respiratory protection program, including fit testing, is essential.
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the compound.
-
During Handling: Always wash hands thoroughly after handling the chemical, even if gloves were worn[1]. Avoid eating, drinking, or smoking in the laboratory[3].
-
After Handling: Decontaminate the work area thoroughly.
PPE Disposal
-
Contaminated PPE: All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Disposal Containers: Place contaminated gloves, disposable aprons, and any other contaminated disposable items in a clearly labeled hazardous waste container.
-
Reusable PPE: Decontaminate reusable PPE, such as face shields and goggles, according to your institution's established procedures.
Summary of PPE Requirements
| Task | Required PPE |
| Weighing solid compound | Nitrile gloves, safety goggles, lab coat. Work in a fume hood or ventilated enclosure. |
| Preparing solutions | Nitrile gloves, safety goggles, face shield, lab coat, chemically resistant apron. Work in a fume hood. |
| Running reactions/transfers | Nitrile gloves, safety goggles, lab coat. Work in a fume hood. |
| Handling spills | Chemical-resistant gloves (e.g., thicker nitrile or neoprene), safety goggles, face shield, disposable coveralls, and appropriate respiratory protection. |
Decision Workflow for PPE Selection
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
